Product packaging for D-Allose-13C-1(Cat. No.:CAS No. 101615-88-7)

D-Allose-13C-1

Cat. No.: B566647
CAS No.: 101615-88-7
M. Wt: 181.148
InChI Key: GZCGUPFRVQAUEE-BFPMOEKFSA-N
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Description

D-Allose-13C-1, also known as this compound, is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.148. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B566647 D-Allose-13C-1 CAS No. 101615-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-SBSGZRAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([13C@H]([C@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemo-Enzymatic Synthesis of D-Allose-13C-1: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This whitepaper provides a comprehensive technical guide for the chemo-enzymatic synthesis of D-Allose-13C-1, a selectively isotope-labeled rare sugar with significant potential in pharmaceutical and metabolic research. The synthesis strategy leverages a combination of enzymatic catalysis and chemical transformations to achieve high yields and purity. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

D-Allose, a C3 epimer of D-glucose, is a rare monosaccharide that has garnered considerable interest due to its unique biological activities, including anti-cancer, anti-inflammatory, and immunosuppressive properties.[1] The incorporation of a stable isotope, such as Carbon-13 at the C1 position (this compound), provides a powerful tool for tracing its metabolic fate and elucidating its mechanism of action in various biological systems. Chemo-enzymatic approaches to the synthesis of rare sugars offer several advantages over purely chemical methods, including higher selectivity, milder reaction conditions, and reduced environmental impact.[2][3] This guide outlines a robust and efficient pathway for the synthesis of this compound, starting from commercially available D-Glucose-13C-1.

Synthesis Pathway Overview

The proposed chemo-enzymatic synthesis of this compound follows a three-step enzymatic pathway, commonly referred to as a variation of the Izumoring strategy, which involves the sequential conversion of D-Glucose-13C-1 to D-Fructose-13C-1, then to D-Psicose-13C-1, and finally to this compound. This multi-enzyme cascade utilizes isomerases and epimerases to achieve the desired stereochemical transformations.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis, based on reported yields for analogous non-labeled syntheses.[4][5][6][7] Actual yields may vary depending on specific experimental conditions and enzyme batches.

StepReactionEnzymeStarting MaterialProductTypical Conversion Yield (%)Typical Purity (%)
1IsomerizationD-Glucose IsomeraseD-Glucose-13C-1D-Fructose-13C-185-95>95
2EpimerizationD-Tagatose 3-EpimeraseD-Fructose-13C-1D-Psicose-13C-140-50>98 (after purification)
3IsomerizationL-Rhamnose IsomeraseD-Psicose-13C-1This compound25-35>99 (after purification)

Detailed Experimental Protocols

Step 1: Enzymatic Isomerization of D-Glucose-13C-1 to D-Fructose-13C-1

Enzyme: Immobilized D-Glucose Isomerase (e.g., Sweetzyme® IT)

Methodology:

  • Prepare a 20% (w/v) solution of D-Glucose-13C-1 in 50 mM Tris-HCl buffer (pH 7.5) containing 5 mM MgSO₄.

  • Add immobilized D-Glucose Isomerase to the substrate solution at a concentration of 10 U/g of substrate.

  • Incubate the reaction mixture at 60°C with gentle agitation (150 rpm) for 12-24 hours.

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID).

  • Upon completion, remove the immobilized enzyme by filtration.

  • The resulting solution containing D-Fructose-13C-1 can be used directly in the next step or purified by simulated moving bed (SMB) chromatography if necessary.

Step 2: Enzymatic Epimerization of D-Fructose-13C-1 to D-Psicose-13C-1

Enzyme: D-Tagatose 3-Epimerase (D-TE)

Methodology:

  • Adjust the pH of the D-Fructose-13C-1 solution from the previous step to 8.0 using 1 M NaOH.

  • Add D-Tagatose 3-Epimerase to the solution at a concentration of 5 U/g of substrate.

  • Incubate the reaction mixture at 50°C with gentle agitation for 24-48 hours.

  • Monitor the formation of D-Psicose-13C-1 by HPLC-RID.

  • After the reaction reaches equilibrium, terminate the reaction by heat inactivation of the enzyme (80°C for 15 minutes).

  • Purify D-Psicose-13C-1 from the reaction mixture using preparative HPLC with an amino-functionalized silica column.

Step 3: Enzymatic Isomerization of D-Psicose-13C-1 to this compound

Enzyme: L-Rhamnose Isomerase

Methodology:

  • Dissolve the purified D-Psicose-13C-1 in 50 mM phosphate buffer (pH 7.0) to a final concentration of 10% (w/v).

  • Add L-Rhamnose Isomerase to the solution at a concentration of 15 U/g of substrate.

  • Incubate the reaction at 40°C for 48-72 hours with gentle shaking.

  • Monitor the production of this compound using HPLC-RID.

  • Once the reaction has reached equilibrium, terminate it by heat inactivation (80°C for 15 minutes).

  • Purify the final product, this compound, using preparative HPLC with a calcium-form cation exchange resin column.

  • Lyophilize the pure fractions to obtain this compound as a white powder.

  • Confirm the structure and isotopic labeling by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Mass Spectrometry.[6][8][9]

Visualizations

Experimental Workflow

ChemoEnzymatic_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Isomerization cluster_step2 Step 2: Epimerization cluster_step3 Step 3: Isomerization cluster_final Final Product & Analysis Start D-Glucose-13C-1 Enzyme1 D-Glucose Isomerase Start->Enzyme1 Reaction (60°C, pH 7.5) Product1 D-Fructose-13C-1 Enzyme1->Product1 Enzyme2 D-Tagatose 3-Epimerase Product1->Enzyme2 Reaction (50°C, pH 8.0) Purification1 Purification (Prep-HPLC) Enzyme2->Purification1 Product2 D-Psicose-13C-1 Enzyme3 L-Rhamnose Isomerase Product2->Enzyme3 Reaction (40°C, pH 7.0) Purification1->Product2 Purification2 Purification (Prep-HPLC) Enzyme3->Purification2 Product3 This compound FinalProduct Pure this compound Purification2->FinalProduct Analysis Analysis (NMR, MS) FinalProduct->Analysis Enzymatic_Conversion_Pathway Glucose D-Glucose-13C-1 GI D-Glucose Isomerase Glucose->GI Fructose D-Fructose-13C-1 DTE D-Tagatose 3-Epimerase Fructose->DTE Psicose D-Psicose-13C-1 LRI L-Rhamnose Isomerase Psicose->LRI Allose This compound GI->Fructose Isomerization DTE->Psicose Epimerization (C3) LRI->Allose Isomerization

References

An In-depth Technical Guide to the Structural Analysis and Confirmation of D-Allose-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural analysis and confirmation of D-Allose-13C-1, a selectively labeled rare sugar with significant potential in biomedical research and drug development. The isotopic label at the C-1 position offers a powerful tool for tracing metabolic pathways and understanding molecular interactions. This document outlines the key experimental protocols and data presentation necessary for its unambiguous identification and characterization.

Introduction to D-Allose and Isotopic Labeling

D-Allose is a rare aldohexose, an epimer of D-glucose at the C-3 position. While naturally occurring in small quantities, its unique physiological functions, including anti-inflammatory, antioxidant, and anti-proliferative effects, have garnered considerable interest. The introduction of a stable isotope, such as Carbon-13 (¹³C), at a specific position (C-1) in the D-Allose structure, creates this compound. This isotopic labeling does not significantly alter the chemical properties of the molecule but provides a distinct signal for detection by analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Core Analytical Techniques for Structural Confirmation

The primary methods for the structural elucidation and confirmation of this compound are NMR spectroscopy and mass spectrometry. These techniques provide complementary information regarding the molecular structure, connectivity, and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the non-destructive analysis of molecular structure in solution. For this compound, both ¹H and ¹³C NMR are essential. The presence of the ¹³C label at the C-1 position results in characteristic splitting patterns and enhanced signals in the ¹³C NMR spectrum.

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the local electronic environment of each carbon atom. In an aqueous solution (D₂O), D-Allose exists as an equilibrium mixture of different isomers (anomers), primarily the α- and β-pyranose forms, along with minor furanose forms. The ¹³C label at the C-1 position allows for the clear identification of the anomeric carbons.

Table 1: ¹³C NMR Chemical Shift Assignments for D-[1-¹³C]allose in D₂O

IsomerC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
α-pyranose94.368.673.267.668.362.3
β-pyranose94.972.872.768.375.162.8
α-furanose97.5-----
β-furanose102.3-----
Data sourced from Omicron Biochemicals, Inc.[1]

A detailed protocol for acquiring a ¹³C NMR spectrum of this compound is provided below. This protocol is a standard procedure for small molecule analysis.

Objective: To acquire a proton-decoupled ¹³C NMR spectrum to confirm the isotopic labeling at the C-1 position and to assign the chemical shifts of the carbon atoms in the different anomeric forms.

Materials:

  • This compound sample

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., Bruker, JEOL, Varian) with a frequency of at least 75 MHz for ¹³C.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of D₂O directly in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the D₂O solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters (for a 75 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

    • Acquisition Time (AQ): ~1.0-2.0 seconds.

    • Relaxation Delay (D1): 2-5 seconds. The relaxation of quaternary carbons and the labeled C-1 can be slow, so a longer delay ensures quantitative accuracy if needed.

    • Number of Scans (NS): 1024-4096 scans, depending on the sample concentration.

    • Spectral Width (SW): 0-200 ppm.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum. For sugars in D₂O, an external reference like DSS or an internal reference like acetone can be used.

    • Integrate the signals to determine the relative abundance of the different anomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and the presence of the isotopic label. High-resolution mass spectrometry (HRMS) is crucial for accurate mass determination.

The key data from mass spectrometry is the accurate mass of the molecular ion. For this compound, the expected mass will be higher than that of unlabeled D-Allose due to the presence of the ¹³C isotope.

Table 2: Molecular Weight and Mass Spectrometry Data for D-Allose and this compound

CompoundMolecular FormulaAverage Molecular Weight ( g/mol )Monoisotopic Mass (Da)
D-AlloseC₆H₁₂O₆180.16180.063388
This compound¹³CC₅H₁₂O₆181.15181.066743[2]

This protocol outlines a general procedure for the analysis of ¹³C-labeled sugars using LC-HRMS, which is a common technique for metabolic flux analysis and can be adapted for the confirmation of this compound.[3]

Objective: To confirm the molecular weight of this compound and to assess its isotopic purity.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (optional, for enhancing ionization)

  • LC-HRMS system (e.g., Thermo Fisher Orbitrap, Agilent Q-TOF)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in the initial mobile phase (e.g., 95% water, 5% acetonitrile).

  • Liquid Chromatography (LC) Conditions:

    • Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an amino-propyl column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to elute the sugar, for example, starting at 95% B, decreasing to 50% B over 10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for sugars to form [M-H]⁻ or [M+HCOO]⁻ adducts, or in positive mode to form [M+Na]⁺ or [M+H]⁺ adducts.

    • Mass Analyzer: Set to perform a full scan over a mass range that includes the expected molecular ion (e.g., m/z 100-300).

    • Resolution: Set to a high resolution (e.g., >60,000) to enable accurate mass measurement.

    • Data Analysis: Extract the ion chromatogram for the exact mass of the expected this compound ion. The mass spectrum of the corresponding peak should show a prominent signal at the expected m/z.

Visualizing Workflows and Relationships

Graphical representations of the experimental workflows and the relationships between the different forms of D-Allose are crucial for a clear understanding.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis Sample This compound Dissolve_NMR Dissolve in D2O Sample->Dissolve_NMR Dissolve_MS Dissolve in Mobile Phase Sample->Dissolve_MS NMR_Acquisition 13C NMR Acquisition Dissolve_NMR->NMR_Acquisition LC_Separation LC Separation Dissolve_MS->LC_Separation NMR_Processing Data Processing NMR_Acquisition->NMR_Processing NMR_Result Chemical Shifts & Anomer Ratios NMR_Processing->NMR_Result HRMS_Detection HRMS Detection LC_Separation->HRMS_Detection MS_Result Accurate Mass Confirmation HRMS_Detection->MS_Result

Caption: Experimental workflow for the structural confirmation of this compound.

allose_anomers Acyclic Acyclic this compound Alpha_Pyranose α-Pyranose Acyclic->Alpha_Pyranose Equilibrium Beta_Pyranose β-Pyranose Acyclic->Beta_Pyranose Equilibrium Alpha_Furanose α-Furanose Acyclic->Alpha_Furanose Equilibrium Beta_Furanose β-Furanose Acyclic->Beta_Furanose Equilibrium Alpha_Pyranose->Acyclic Beta_Pyranose->Acyclic Alpha_Furanose->Acyclic Beta_Furanose->Acyclic

Caption: Equilibrium between the anomeric forms of this compound in solution.

Conclusion

The structural analysis and confirmation of this compound rely on the synergistic application of NMR spectroscopy and mass spectrometry. The quantitative data presented in this guide, particularly the ¹³C NMR chemical shifts and the accurate mass measurements, provide the definitive evidence for the structure and the successful incorporation of the ¹³C label at the C-1 position. The detailed experimental protocols serve as a robust starting point for researchers and scientists in validating their isotopically labeled materials, ensuring data integrity for subsequent applications in metabolic studies and drug development.

References

D-Allose: A Technical Guide to Its Natural Abundance, Sources, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose is a rare aldohexose sugar, a C-3 epimer of D-glucose, that is gaining significant attention for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and immunosuppressant properties. Its scarcity in nature presents a considerable challenge for research and development. This technical guide provides an in-depth overview of the known natural sources of D-Allose, its quantitative abundance, and the experimental methodologies for its extraction, analysis, and production. Furthermore, it elucidates the known signaling pathways in which D-Allose participates, offering a comprehensive resource for professionals in the fields of biochemistry, pharmacology, and drug development.

Natural Abundance and Sources

D-Allose is found in very limited quantities in the natural world.[1] Its primary documented sources are specific plants, where it often exists as a glycoside, and trace amounts have also been detected in humans.[1][2][3]

Known Natural Sources

The identified natural sources of D-Allose are sparse. The most well-documented source is the African shrub Protea rubropilosa, where D-Allose is not present as a free monosaccharide but as a component of 6-O-cinnamyl and 6-O-benzoyl glycosides.[2][3] Other reported, though less characterized, sources include the fresh-water alga Ochromas malhamensis and plants such as potato leaves and the chenille plant.[4] Extraction from these sources is often impractical due to extremely low yields.[4]

Quantitative Data on Natural Abundance

Quantitative data on the concentration of D-Allose in its natural sources is exceedingly limited in published literature. The primary challenge is its low abundance, which makes direct extraction and quantification difficult. The available information is therefore largely qualitative.

Source OrganismTissue/ExtractForm of D-AlloseReported Abundance/YieldCitation(s)
Protea rubropilosaLeaves6-O-cinnamyl β-D-allopyranoside (Rubropilosin)Not Quantified[2][3]
Leaves6-O-benzoyl β-D-allopyranoside (Pilorubrosin)Not Quantified[2][3]
Ochromas malhamensisCell ExtractsFree monosaccharide (unknown configuration)Not Quantified[5]
Chenille Plant (Acalypha hispida)LeavesNot SpecifiedImpractical (<5% yield from extract)[4]
HumanUmbilical Cord Blood SerumFree monosaccharideTrace amounts detected[1]
Female SerumFree monosaccharideTrace amounts detected[1]

Biosynthetic and Chemo-enzymatic Sources

Given the rarity of D-Allose, enzymatic, and chemo-enzymatic synthesis methods are the primary sources for obtaining this sugar for research and industrial purposes. These methods offer scalable and controlled production.

Enzymatic Isomerization Pathways

The most common and efficient methods for D-Allose production involve the enzymatic isomerization of more abundant monosaccharides. These bioconversion processes are often referred to as the "Izumoring" strategy.

  • From D-Psicose (D-Allulose): The direct isomerization of D-psicose to D-allose is a key production step. This reaction is catalyzed by enzymes such as L-rhamnose isomerase.[6]

  • From D-Fructose: A two-step enzymatic cascade can be employed. First, D-fructose is converted to D-psicose by an epimerase, such as D-psicose 3-epimerase (DPEase). The resulting D-psicose is then isomerized to D-allose.[7]

  • From D-Glucose: A multi-enzyme pathway can convert the abundant and inexpensive D-glucose into D-Allose. This involves:

    • Isomerization of D-glucose to D-fructose via D-glucose isomerase.

    • Epimerization of D-fructose to D-psicose via D-allulose 3-epimerase.

    • Isomerization of D-psicose to D-allose via L-rhamnose isomerase.[3]

G cluster_glucose From D-Glucose cluster_fructose From D-Fructose D_Glucose D-Glucose D_Fructose D-Fructose D_Glucose->D_Fructose D-Glucose Isomerase D_Psicose D-Psicose (D-Allulose) D_Fructose->D_Psicose D-Allulose 3-Epimerase D_Allose D-Allose D_Psicose->D_Allose L-Rhamnose Isomerase D_Fructose2 D-Fructose D_Psicose2 D-Psicose (D-Allulose) D_Fructose2->D_Psicose2 D-Psicose 3-Epimerase D_Allose2 D-Allose D_Psicose2->D_Allose2 L-Rhamnose Isomerase

Enzymatic production pathways for D-Allose.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic production of D-Allose.

Protocol 1: Extraction and Quantification from Plant Tissue

This protocol is a representative method for the extraction and analysis of soluble sugars from plant tissues, adapted for D-Allose.

3.1.1 Materials

  • Plant tissue (e.g., leaves), flash-frozen in liquid nitrogen

  • Mortar and pestle

  • 80% (v/v) Ethanol

  • Deionized water

  • Centrifuge and tubes

  • Syringe filters (0.45 µm)

  • HPLC system with a Refractive Index (RI) detector

  • High-Performance Anion-Exchange Chromatography (HPAEC) column

  • D-Allose analytical standard

3.1.2 Extraction Procedure

  • Homogenization: Grind ~100 mg of frozen plant tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.

  • Solvent Extraction: Transfer the powder to a centrifuge tube and add 5 mL of 80% ethanol. Vortex vigorously for 1 minute.

  • Incubation: Incubate the mixture in a water bath at 80°C for 60 minutes to extract soluble sugars. Vortex every 15 minutes.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble sugars. For quantitative analysis, the extraction can be repeated on the pellet, and the supernatants pooled.

  • Solvent Evaporation: Evaporate the ethanol from the supernatant using a rotary evaporator or a vacuum concentrator.

  • Reconstitution and Filtration: Re-dissolve the dried extract in a known volume of deionized water (e.g., 1 mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.1.3 Quantification by HPLC-HPAEC

  • Chromatographic System: HPLC equipped with a quaternary pump, autosampler, column oven, and a refractive index (RI) or pulsed amperometric detector (PAD).

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).

  • Mobile Phase: An aqueous sodium hydroxide (NaOH) solution, typically run as an isocratic elution (e.g., 20 mM NaOH). The exact concentration may require optimization.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Standard Curve: Prepare a series of D-Allose standards of known concentrations (e.g., 0.1 to 5 mg/mL) in deionized water.

  • Analysis: Inject the prepared standards and the plant extract sample. Identify the D-Allose peak in the sample chromatogram by comparing its retention time with that of the D-Allose standard. Quantify the amount of D-Allose in the sample by integrating the peak area and interpolating the result against the standard curve.

Protocol 2: Enzymatic Production of D-Allose in a Packed Bed Reactor

This protocol describes the continuous production of D-Allose from D-psicose (D-allulose) using an immobilized enzyme in a packed bed reactor.[9][10]

3.2.1 Materials

  • Commercial immobilized glucose isomerase (e.g., Sweetzyme IT), which exhibits activity on D-psicose.[9][10]

  • Packed bed reactor column with temperature control.

  • Peristaltic pump.

  • D-psicose (D-allulose) substrate.

  • 50 mM EPPS buffer (or similar), pH 8.0.

3.2.2 Reactor Setup and Operation

  • Enzyme Packing: Pack the reactor column with the immobilized glucose isomerase. The bed volume will depend on the desired scale (e.g., 300 mL).[9]

  • Substrate Preparation: Prepare a high-concentration solution of D-psicose (e.g., 500 g/L) in 50 mM EPPS buffer, adjusted to pH 8.0.[9]

  • Reaction Conditions:

    • Temperature: Maintain the reactor column temperature at 60°C.[9][10]

    • pH: 8.0.[9][10]

    • Flow Rate (Dilution Rate): Continuously feed the substrate solution into the reactor using a peristaltic pump at a determined optimal dilution rate (e.g., 0.24 h⁻¹).[9][10]

  • Continuous Production: Operate the reactor continuously. The effluent flowing out of the reactor will contain a mixture of D-Allose, unreacted D-psicose, and any byproducts.

  • Monitoring and Purification: Periodically sample the effluent and analyze the D-Allose concentration using the HPLC method described in Protocol 1. The product stream can be collected and subjected to downstream purification processes (e.g., chromatography) to isolate pure D-Allose.

3.2.3 Expected Yield Under optimized conditions (pH 8.0, 60°C, 500 g/L D-psicose, 0.24 h⁻¹ dilution rate), this system can produce approximately 150 g/L of D-Allose, representing a conversion yield of 30%.[9][10]

Signaling Pathways Involving D-Allose

D-Allose is not merely an inert sugar but an active biological molecule that can modulate specific cellular signaling pathways in both plants and animals.

D-Allose in Plant Immunity and Growth Regulation

In plants like rice, D-Allose acts as a signaling molecule that inhibits growth and triggers immune responses. This pathway is dependent on its initial phosphorylation by hexokinase (HXK).

  • Phosphorylation: Exogenously applied D-Allose enters the plant cell and is phosphorylated by Hexokinase (HXK) to form D-Allose-6-Phosphate.

  • Gibberellin (GA) Signaling Suppression: D-Allose-6-Phosphate suppresses the gibberellin signaling pathway. This occurs downstream of the DELLA protein (named SLR1 in rice), a key repressor of GA responses. This suppression leads to growth inhibition and reduced expression of GA-responsive genes (e.g., α-amylase).[8]

  • ROS Production: D-Allose can also activate plasma membrane-bound NADPH oxidase, leading to the production of Reactive Oxygen Species (ROS). This oxidative burst is a key component of the plant's defense response against pathogens.[11]

G D_Allose D-Allose (extracellular) D_Allose_intra D-Allose (intracellular) D_Allose->D_Allose_intra Uptake HXK Hexokinase (HXK) D_Allose_intra->HXK NADPH_Oxidase NADPH Oxidase D_Allose_intra->NADPH_Oxidase Activates Allose_6P D-Allose-6-Phosphate HXK->Allose_6P Phosphorylation DELLA DELLA Protein (SLR1) Allose_6P->DELLA Suppresses GA signaling downstream of DELLA GA_Response Gibberellin Response (e.g., α-amylase expression, growth) DELLA->GA_Response Represses ROS ROS Production NADPH_Oxidase->ROS Immunity Plant Immunity ROS->Immunity

D-Allose signaling in plant growth and immunity.
D-Allose in PANoptosis Regulation

Recent research suggests D-Allose may act as an inhibitor of PANoptosis, a coordinated inflammatory cell death pathway involving pyroptosis, apoptosis, and necroptosis. This action is mediated through its influence on the ZBP1 signaling complex.

  • Initiation: In response to certain stimuli like viral nucleic acids, the sensor protein Z-DNA Binding Protein 1 (ZBP1) is activated.[9][12]

  • PANoptosome Formation: ZBP1 interacts with RIPK3 (Receptor-Interacting Protein Kinase 3) via its RHIM domain. This recruits Caspase-8, forming a core complex known as the PANoptosome.[12]

  • Pathway Activation: This complex then activates the downstream effectors of three distinct cell death pathways:

    • Pyroptosis: Activation of Caspase-1 and Gasdermin D (GSDMD).

    • Apoptosis: Activation of Caspase-3/7.

    • Necroptosis: Activation of MLKL (Mixed Lineage Kinase Domain-Like).[9][12]

  • Inhibition by D-Allose: D-Allose has been shown to exert an anti-PANoptosis effect, though the precise mechanism is still under investigation. It is proposed to inhibit key components of this inflammatory cascade, potentially including ZBP1 or associated proteins like Galectin-3 (Gal-3).

G cluster_panoptosome PANoptosome Complex ZBP1 ZBP1 Sensor RIPK3 RIPK3 ZBP1->RIPK3 recruits Caspase8 Caspase-8 RIPK3->Caspase8 recruits Necroptosis Necroptosis (MLKL) RIPK3->Necroptosis Pyroptosis Pyroptosis (Caspase-1, GSDMD) Caspase8->Pyroptosis Apoptosis Apoptosis (Caspase-3/7) Caspase8->Apoptosis Stimulus Viral Z-NA / Stimulus Stimulus->ZBP1 D_Allose D-Allose D_Allose->ZBP1 Inhibits Cell_Death Inflammatory Cell Death Pyroptosis->Cell_Death Apoptosis->Cell_Death Necroptosis->Cell_Death

Proposed role of D-Allose in inhibiting ZBP1-mediated PANoptosis.

References

D-Allose: A Comprehensive Technical Guide to its Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a rare sugar epimer of D-glucose, has emerged as a promising therapeutic agent with a diverse range of potential applications.[1][2][3] This technical guide provides an in-depth overview of the current understanding of D-Allose's mechanisms of action and its therapeutic potential in oncology, inflammation, neurology, and metabolic diseases. It summarizes key quantitative data from preclinical studies, details experimental protocols for pivotal assays, and visualizes complex signaling pathways and workflows to facilitate further research and development in this field.

Introduction

D-Allose is a naturally occurring monosaccharide found in limited quantities.[3] Its unique stereochemistry confers distinct biological properties that differentiate it from its abundant isomer, D-glucose. While structurally similar, D-Allose is not readily metabolized by many cell types, leading to a range of physiological effects.[4] These include anti-proliferative, anti-inflammatory, neuroprotective, and metabolic regulatory activities, making it a molecule of significant interest for therapeutic development.[5][6][7][8] This guide will delve into the core scientific findings that underpin these potential applications.

Anti-Cancer Applications

D-Allose has demonstrated significant anti-cancer effects across various cancer types, including head and neck, lung, liver, bladder, and breast cancer.[5] Its primary mechanisms of action in oncology are centered around the induction of oxidative stress, inhibition of glucose metabolism, and cell cycle arrest.

Mechanism of Action

2.1.1. Induction of Thioredoxin-Interacting Protein (TXNIP) and Oxidative Stress

A key molecular target of D-Allose is the thioredoxin-interacting protein (TXNIP).[5][9][10] D-Allose treatment upregulates the expression of TXNIP in cancer cells.[5][10][11][12] TXNIP, in turn, binds to and inhibits the antioxidant protein thioredoxin (Trx), leading to an increase in intracellular reactive oxygen species (ROS).[10] This elevation in oxidative stress can trigger apoptotic pathways and inhibit cancer cell proliferation.[9] Furthermore, TXNIP can suppress tumor growth by downregulating the expression of glucose transporter 1 (GLUT1), thereby reducing glucose uptake in cancer cells.[5]

Signaling Pathway: D-Allose Induced Anti-Cancer Effects via TXNIP

G D-Allose Induced Anti-Cancer Effects via TXNIP D_Allose D-Allose Cancer_Cell Cancer Cell D_Allose->Cancer_Cell TXNIP TXNIP Expression ↑ Cancer_Cell->TXNIP Trx Thioredoxin (Trx) Inhibition TXNIP->Trx GLUT1 GLUT1 Expression ↓ TXNIP->GLUT1 ROS Intracellular ROS ↑ Trx->ROS Apoptosis Apoptosis ROS->Apoptosis Glucose_Uptake Glucose Uptake ↓ GLUT1->Glucose_Uptake Cell_Growth Cancer Cell Growth Inhibition Glucose_Uptake->Cell_Growth Apoptosis->Cell_Growth

Caption: D-Allose upregulates TXNIP, leading to Trx inhibition, increased ROS, and reduced GLUT1.

2.1.2. Inhibition of Glycolysis and Energy Depletion

Cancer cells are highly dependent on glycolysis for energy production, a phenomenon known as the Warburg effect.[13][14] D-Allose can interfere with this metabolic pathway. By competing with glucose for transport and potentially inhibiting key glycolytic enzymes, D-Allose leads to a reduction in intracellular ATP levels.[15] This energy depletion can activate metabolic stress sensors like AMP-activated protein kinase (AMPK), further contributing to the inhibition of cancer cell growth.[15]

Quantitative Data
Cancer TypeCell LineD-Allose ConcentrationEffectReference
Bladder CancerRT112, 253J, J8250 mM~30-40% reduction in cell viability[12]
Hepatocellular CarcinomaHuH-7Not specified40% inhibition of cell growth[11]
GlioblastomaU251MG, U87MG3-50 mMDose-dependent inhibition of proliferation[16]
Head and Neck CancerIn vivo model100 mg/kg/day (i.p.)Significant reduction in tumor volume[16]
Bladder CancerXenograft model400 mg/kg (oral)Inhibition of tumor growth[12]
Experimental Protocols

2.3.1. Cell Viability Assay (MTT Assay)

  • Objective: To assess the effect of D-Allose on the viability of cancer cells.

  • Methodology:

    • Seed cancer cells (e.g., RT112, 253J, J82) in a 96-well plate at a density of 3-5 x 10³ cells/well and incubate for 24 hours.[12]

    • Treat the cells with varying concentrations of D-Allose (e.g., 10, 25, 50 mM) for a specified duration (e.g., 24, 48, or 72 hours).[3][12]

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17][18]

    • The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.[18]

    • Remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][17][18]

    • Measure the absorbance at 570 nm using a microplate reader.[2] Cell viability is expressed as a percentage of the untreated control.

Experimental Workflow: MTT Assay

G MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_DAllose Add D-Allose Seed_Cells->Add_DAllose Incubate_1 Incubate (24-72h) Add_DAllose->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (2-4h) Add_MTT->Incubate_2 Solubilize Solubilize Formazan Incubate_2->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for assessing cell viability with the MTT assay after D-Allose treatment.

2.3.2. In Vivo Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of D-Allose in a living organism.

  • Methodology:

    • Subcutaneously implant cancer cells (e.g., RT112) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[12]

    • Allow tumors to grow to a palpable size (e.g., 100 mm³).[12]

    • Randomly assign mice to treatment and control groups.

    • Administer D-Allose orally (e.g., 400 mg/kg daily) or via intraperitoneal injection.[12][16] The control group receives the vehicle (e.g., normal saline).[12]

    • Monitor tumor volume and body weight regularly. Tumor volume can be calculated using the formula: (length × width²) / 2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Anti-Inflammatory and Neuroprotective Applications

D-Allose exhibits potent anti-inflammatory and neuroprotective properties, particularly in the context of cerebral ischemia-reperfusion (I/R) injury.[19][20][21]

Mechanism of Action

3.1.1. Modulation of the Galectin-3/TLR4/PI3K/AKT Signaling Pathway

In the context of ischemic stroke, D-Allose has been shown to inhibit the Galectin-3 (Gal-3)/Toll-like receptor 4 (TLR4) signaling pathway.[6][22] Ischemia-reperfusion injury leads to the upregulation of Gal-3, which acts as an endogenous ligand for TLR4, triggering a pro-inflammatory cascade.[23][24] D-Allose treatment suppresses the expression of Gal-3, thereby preventing the activation of TLR4 and the downstream PI3K/AKT pathway.[6][22] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and ultimately attenuates neuroinflammation and neuronal apoptosis.[6][22]

Signaling Pathway: D-Allose Mediated Neuroprotection

G D-Allose Mediated Neuroprotection via Gal-3/TLR4 Inhibition D_Allose D-Allose Gal3 Galectin-3 Expression ↓ D_Allose->Gal3 TLR4 TLR4 Activation ↓ Gal3->TLR4 inhibits binding PI3K_AKT PI3K/AKT Pathway ↓ TLR4->PI3K_AKT Inflammation Pro-inflammatory Cytokines ↓ (IL-1β, IL-6, TNF-α) PI3K_AKT->Inflammation Apoptosis Neuronal Apoptosis ↓ Inflammation->Apoptosis Neuroprotection Neuroprotection Apoptosis->Neuroprotection

Caption: D-Allose inhibits Gal-3, leading to reduced TLR4/PI3K/AKT signaling and neuroprotection.

3.1.2. Attenuation of Oxidative Stress

D-Allose also exerts neuroprotective effects by mitigating oxidative stress.[1][7][25][26][27] During ischemia-reperfusion, there is a burst of ROS production, which contributes to neuronal damage. D-Allose has been shown to suppress this ROS generation.[26][27] While it does not directly scavenge all types of ROS, it can reduce mitochondrial ROS production by competing with D-glucose for cellular uptake and metabolism.[26][27]

Quantitative Data
ConditionAnimal ModelD-Allose DosageEffectReference
Cerebral I/R InjuryRat300 mg/kg (i.v.)Infarct volume reduced from 114.9 to 90.9 mm³[20][21]
Cerebral I/R InjuryMouse0.4 mg/g (i.p.)30% reduction in brain infarct volume[6]
Retinal I/R InjuryRatPretreatmentSignificantly inhibited ischemic injury[7]
Experimental Protocols

3.3.1. Cerebral Ischemia/Reperfusion (I/R) Injury Model

  • Objective: To induce a stroke-like injury in an animal model to study the neuroprotective effects of D-Allose.

  • Methodology:

    • Anesthetize the animal (e.g., rat or mouse).

    • Induce transient middle cerebral artery occlusion (MCAO) by inserting a nylon monofilament into the internal carotid artery to block blood flow to the middle cerebral artery.[6][20][21]

    • After a specific period of ischemia (e.g., 2 hours), withdraw the filament to allow for reperfusion.[20][21]

    • Administer D-Allose (e.g., 300 mg/kg intravenously or 0.4 mg/g intraperitoneally) at a specific time point (e.g., before ischemia or after reperfusion).[6][20][21]

    • After a set reperfusion period (e.g., 22 hours), evaluate the extent of brain damage.[20][21]

    • Assess neurological deficits using a scoring system.

    • Measure the infarct volume by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and infarcted tissue remains white.

Metabolic Applications

D-Allose has shown potential in the management of metabolic disorders, particularly in improving glucose homeostasis.

Mechanism of Action

D-Allose can influence glucose metabolism by affecting insulin secretion and sensitivity. In diabetic mice with transplanted islets, intravenous administration of D-Allose improved blood glucose control by maintaining insulin secretion.[8][28] Studies in humans have shown that D-allulose (a C3 epimer of D-fructose, often studied alongside D-Allose) can dose-dependently reduce postprandial glucose and insulin levels.[29] While the exact mechanisms for D-Allose are still under investigation, it is thought to compete with glucose for transport and metabolism.

Quantitative Data
ConditionSubjectsD-Allulose DosageEffectReference
Postprandial GlycemiaHumans without DM7.5g and 10gSignificant reduction in plasma glucose at 30 min[29]
Postprandial InsulinemiaHumans without DM10gSignificant reduction in insulin levels at 30 min[29]
Glycemic ControlType 1 Diabetic MiceIntravenousImproved hyperglycemia and maintained stable blood glucose[8][28]

Conclusion and Future Directions

D-Allose has demonstrated a remarkable breadth of therapeutic potential across multiple disease areas. Its ability to modulate fundamental cellular processes such as metabolism, oxidative stress, and inflammation positions it as a compelling candidate for further drug development. The data summarized in this guide highlight the significant anti-cancer, neuroprotective, and metabolic regulatory effects of D-Allose observed in preclinical models.

Future research should focus on elucidating the detailed molecular interactions of D-Allose with its targets, optimizing dosing and delivery methods for enhanced efficacy and safety, and translating the promising preclinical findings into well-designed clinical trials. The continued exploration of this rare sugar holds the potential to yield novel therapeutic strategies for a range of challenging diseases.

References

D-Allose-13C-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of D-Allose-13C-1, a labeled rare sugar with significant potential in various research applications. This document outlines its chemical properties, synthesis, and established biological activities, with a focus on its role in cellular signaling and oxidative stress. Detailed experimental protocols and data are presented to facilitate further investigation into its therapeutic applications.

Core Chemical and Physical Properties

This compound is an isotopic isomer of the rare monosaccharide D-Allose, where the carbon-1 position is replaced with a ¹³C isotope. This labeling allows for its use in metabolic tracing and nuclear magnetic resonance (NMR) based studies.

PropertyValueReference
CAS Number 70849-28-4[1]
Molecular Formula ¹³CC₅H₁₂O₆[2]
Molecular Weight 181.15 g/mol [2]
IUPAC Name (2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(1-¹³C)hexanal[2]

Synthesis of D-Allose

The limited natural availability of D-Allose has driven the development of various synthesis methods.[3] The "Izumoring strategy" utilizes microbial enzymes for the systematic production of monosaccharide isomers, which has enabled greater availability for research.[3] Both chemical and enzymatic routes have been explored for its production.

Enzymatic Synthesis: A common biological pathway involves a three-step enzyme-catalyzed conversion from D-glucose.

  • D-glucose to D-fructose: Catalyzed by D-glucose isomerase.

  • D-fructose to D-allulose: Catalyzed by D-tagatose 3-epimerase or D-allulose 3-epimerase.

  • D-allulose to D-allose: Catalyzed by L-rhamnose isomerase.

More recent advancements include fermentative synthesis in engineered Escherichia coli, providing a potential route for large-scale, green production of D-Allose.

Biological Activity and Therapeutic Potential

D-Allose has demonstrated a range of biological activities, positioning it as a compound of interest for drug development. Its functions include anti-tumor, anti-inflammatory, neuroprotective, antihypertensive, cryoprotective, and anti-osteoporotic effects. A key mechanism underlying these activities is its ability to modulate intracellular reactive oxygen species (ROS) and influence critical signaling pathways.

Modulation of Reactive Oxygen Species (ROS)

D-Allose exhibits complex effects on ROS levels, which appear to be context-dependent. In some models, it acts as a ROS scavenger, while in others, it can induce ROS production.

  • ROS Scavenging: In neuroblastoma cells, D-Allose has been shown to suppress mitochondrial ROS production by competing with D-glucose. It can eliminate hydroxyl radicals to a similar extent as D-glucose, though it does not scavenge hydrogen peroxide or superoxide anions directly.

  • ROS Induction: Conversely, in bladder cancer cell lines (RT112, 253J, and J82), D-Allose treatment led to an increase in intracellular ROS production.[4] In rice, D-Allose triggers defense responses through the generation of ROS.[5]

Inhibition of the TLR4/PI3K/AKT Signaling Pathway

A significant area of research is the inhibitory effect of D-Allose on the Toll-like receptor 4 (TLR4)/phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. This pathway is crucial in inflammation and apoptosis. D-Allose has been shown to attenuate neuroinflammation and neuronal apoptosis by inhibiting this pathway in the context of ischemic stroke.[6][7]

Below is a diagram illustrating the inhibitory effect of D-Allose on the TLR4/PI3K/AKT signaling pathway.

TLR4_PI3K_AKT_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand (e.g., LPS) TLR4 TLR4 Ligand->TLR4 PI3K PI3K TLR4->PI3K Activates AKT AKT PI3K->AKT Activates Inflammation_Apoptosis Inflammation & Apoptosis AKT->Inflammation_Apoptosis Promotes D_Allose D-Allose D_Allose->TLR4 Inhibits

D-Allose inhibits the TLR4/PI3K/AKT signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in D-Allose research.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of D-Allose and appropriate controls for the desired duration (e.g., 24 hours).

  • After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Measurement of Intracellular ROS: DCF-DA Assay

The 2',7'-dichlorofluorescin diacetate (DCF-DA) assay is used to measure intracellular ROS levels.

Materials:

  • DCF-DA stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (phenol red-free)

  • PBS

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Treat cells with D-Allose and controls for the specified time.

  • Prepare a fresh working solution of DCF-DA (e.g., 20 µM) in pre-warmed, serum-free medium.

  • Remove the treatment medium and wash the cells once with PBS.

  • Add 100 µL of the DCF-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Remove the DCF-DA solution and wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Western Blot Analysis of the TLR4/PI3K/AKT Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TLR4, anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a valuable tool for researchers investigating cellular metabolism and signaling. The biological activities of its unlabeled counterpart, D-Allose, particularly its influence on ROS and the TLR4/PI3K/AKT pathway, suggest a broad therapeutic potential that warrants further investigation. The experimental protocols provided in this guide offer a foundation for conducting such studies. As research progresses, D-Allose and its labeled variants are poised to contribute significantly to the fields of drug discovery and development.

References

Methodological & Application

D-Allose-13C-1 as a Tracer in Metabolic Flux Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical tool for understanding the intricate network of metabolic pathways within biological systems. The use of stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), allows for the precise quantification of metabolic fluxes, providing invaluable insights into cellular physiology in both health and disease. While [U-¹³C]-glucose is the most ubiquitously used tracer for probing central carbon metabolism, there is a growing interest in employing alternative labeled sugars to investigate specific pathways or cellular processes.

This document outlines the application and protocols for using D-Allose-13C-1 as a novel tracer in metabolic flux analysis. D-Allose, a rare aldohexose and a C3 epimer of D-glucose, offers unique properties that may enable the investigation of specific transport mechanisms and metabolic pathways that are less discernible with common tracers. Its limited metabolism in mammalian cells, in contrast to its utilization by certain bacteria, presents a unique opportunity for specialized MFA studies.

Rationale for Using this compound

The primary motivation for using this compound as a tracer lies in its differential metabolism across various cell types:

  • Mammalian Cells: D-Allose is poorly metabolized in mammalian cells. This characteristic makes this compound an excellent candidate for studying hexose transport kinetics and competition without the confounding effects of rapid downstream catabolism. It can also be used to investigate potential signaling roles of rare sugars.

  • Bacterial Systems: In contrast, some bacteria, such as E. coli, possess specific pathways for D-Allose uptake and metabolism. This allows for the use of this compound to probe the flux through these specific pathways, offering a more targeted analysis than a general-purpose tracer like glucose.

Applications

The use of this compound as a tracer can be applied in several research and development areas:

  • Drug Development: To study the effect of drugs on hexose transporters and their selectivity.

  • Microbiology: To elucidate the specific metabolic pathways of D-Allose in pathogenic or industrially relevant bacteria.

  • Metabolic Engineering: To track the efficiency of engineered pathways for the production of rare sugars or other biochemicals.

  • Fundamental Research: To explore the biological roles of rare sugars beyond their use as an energy source.

Proposed Metabolic Pathways for this compound

Bacterial Metabolism of D-Allose

In organisms like E. coli, D-Allose is actively transported into the cell and funneled into the central carbon metabolism. The pathway involves the following key steps:

  • Transport: D-Allose is imported via a specific ABC transporter.

  • Phosphorylation: D-Allose is phosphorylated to D-Allose-6-phosphate.

  • Isomerization: D-Allose-6-phosphate is isomerized to D-Allulose-6-phosphate.

  • Epimerization: D-Allulose-6-phosphate is epimerized to D-Fructose-6-phosphate, which then enters the pentose phosphate pathway and glycolysis.

G This compound (extracellular) This compound (extracellular) This compound (intracellular) This compound (intracellular) This compound (extracellular)->this compound (intracellular) ABC Transporter D-Allose-6-phosphate-13C-1 D-Allose-6-phosphate-13C-1 This compound (intracellular)->D-Allose-6-phosphate-13C-1 Allose Kinase D-Allulose-6-phosphate-13C-1 D-Allulose-6-phosphate-13C-1 D-Allose-6-phosphate-13C-1->D-Allulose-6-phosphate-13C-1 Allose-6-P Isomerase D-Fructose-6-phosphate-13C-1 D-Fructose-6-phosphate-13C-1 D-Allulose-6-phosphate-13C-1->D-Fructose-6-phosphate-13C-1 Allulose-6-P 3-Epimerase Pentose Phosphate Pathway Pentose Phosphate Pathway D-Fructose-6-phosphate-13C-1->Pentose Phosphate Pathway Glycolysis Glycolysis D-Fructose-6-phosphate-13C-1->Glycolysis

Proposed bacterial metabolic pathway for this compound.

Experimental Protocols

Synthesis of this compound

As this compound is not readily commercially available, its synthesis is a prerequisite. A chemo-enzymatic approach starting from a commercially available labeled precursor is recommended.

Principle: This protocol describes the enzymatic conversion of D-Glucose-1-¹³C to D-Allose-1-¹³C through a series of enzymatic reactions.

Materials:

  • D-Glucose-1-¹³C

  • D-Glucose Isomerase

  • D-Tagatose 3-Epimerase

  • L-Rhamnose Isomerase

  • Reaction buffers (specific to each enzyme)

  • ATP

  • Purification columns (e.g., HPLC with an appropriate column for sugar separation)

Protocol:

  • Step 1: Isomerization of D-Glucose-1-¹³C to D-Fructose-1-¹³C

    • Dissolve D-Glucose-1-¹³C in the appropriate buffer for D-Glucose Isomerase.

    • Add D-Glucose Isomerase and incubate at its optimal temperature (e.g., 60°C).

    • Monitor the reaction by TLC or HPLC until equilibrium is reached.

    • Purify D-Fructose-1-¹³C from the reaction mixture.

  • Step 2: Epimerization of D-Fructose-1-¹³C to D-Allulose-1-¹³C

    • Dissolve the purified D-Fructose-1-¹³C in the buffer for D-Tagatose 3-Epimerase.

    • Add the enzyme and incubate at its optimal temperature.

    • Monitor the formation of D-Allulose-1-¹³C.

    • Purify the product.

  • Step 3: Isomerization of D-Allulose-1-¹³C to D-Allose-1-¹³C

    • Dissolve the purified D-Allulose-1-¹³C in the buffer for L-Rhamnose Isomerase.

    • Add the enzyme and incubate.

    • Monitor the formation of D-Allose-1-¹³C.

    • Purify the final product, D-Allose-1-¹³C, using HPLC.

    • Confirm the identity and isotopic enrichment of the final product by NMR and Mass Spectrometry.

Cell Culture and Labeling Experiment

Principle: This protocol outlines the general procedure for labeling cells with this compound to conduct metabolic flux analysis.

Materials:

  • Cell line of interest (bacterial or mammalian)

  • Appropriate culture medium lacking the unlabeled sugar to be replaced

  • This compound

  • Sterile culture flasks or plates

  • Incubator with appropriate temperature and CO₂ control

Protocol:

  • Cell Seeding: Seed cells at a density that will allow them to reach the desired confluency or cell density at the time of harvest.

  • Medium Exchange: Once cells have reached the desired growth phase (e.g., mid-log phase), remove the existing medium.

  • Labeling: Add the pre-warmed labeling medium containing a known concentration of this compound.

  • Incubation: Incubate the cells for a duration sufficient to achieve isotopic steady-state. This time will need to be determined empirically for each cell line and experimental condition.

  • Quenching and Metabolite Extraction:

    • Rapidly quench metabolic activity by washing the cells with ice-cold saline.

    • Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Collect the cell extracts and centrifuge to pellet cell debris.

    • Dry the supernatant containing the metabolites under a stream of nitrogen or using a speed vacuum.

G cluster_0 Cell Culture cluster_1 Labeling & Extraction cluster_2 Analysis Cell Seeding Cell Seeding Incubation Incubation Cell Seeding->Incubation Medium Exchange Medium Exchange Incubation->Medium Exchange Add this compound Medium Add this compound Medium Medium Exchange->Add this compound Medium Isotopic Steady State Incubation Isotopic Steady State Incubation Add this compound Medium->Isotopic Steady State Incubation Quenching Quenching Isotopic Steady State Incubation->Quenching Metabolite Extraction Metabolite Extraction Quenching->Metabolite Extraction LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Metabolite Extraction->LC-MS/MS or GC-MS Analysis Data Processing Data Processing LC-MS/MS or GC-MS Analysis->Data Processing Flux Calculation Flux Calculation Data Processing->Flux Calculation

Experimental workflow for 13C-MFA using this compound.
Analytical Methods

Principle: The analysis of ¹³C labeling in metabolites is typically performed using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

General Protocol for MS-based Analysis:

  • Sample Preparation: Re-suspend the dried metabolite extracts in a suitable solvent for the chosen analytical platform.

  • Chromatographic Separation: Separate the metabolites using either LC or GC.

  • Mass Spectrometry: Analyze the eluting metabolites using a mass spectrometer to determine the mass isotopomer distributions (MIDs) of key metabolites.

  • Data Analysis: Process the raw data to correct for the natural abundance of ¹³C and determine the fractional enrichment of the labeled carbon in each metabolite.

Data Presentation

The quantitative data from a this compound tracing experiment would primarily be the mass isotopomer distributions (MIDs) of key downstream metabolites. Below is a hypothetical example of how such data could be presented for a bacterial culture.

MetaboliteM+0M+1M+2M+3M+4M+5M+6
D-Fructose-6-phosphate 0.200.750.030.010.010.000.00
6-Phosphogluconate 0.350.600.030.010.010.000.00
Ribose-5-phosphate 0.450.500.030.010.010.00
Sedoheptulose-7-phosphate 0.400.550.030.010.010.000.00
Erythrose-4-phosphate 0.500.450.030.010.01
Glyceraldehyde-3-phosphate 0.600.350.030.02
Pyruvate 0.700.250.030.02

Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) in a bacterial culture labeled with this compound. The values represent the fractional abundance of each mass isotopomer.

Conclusion

The use of this compound as a tracer in metabolic flux analysis represents a novel and specialized approach. While its application is not as broad as that of [U-¹³C]-glucose, it offers unique advantages for studying specific biological questions, particularly related to hexose transport in mammalian cells and dedicated metabolic pathways in bacteria. The protocols and information provided herein serve as a foundational guide for researchers and professionals looking to explore the potential of this rare sugar tracer in their metabolic studies. Further empirical validation and optimization will be necessary for specific experimental systems.

Application Notes and Protocols for Investigating the Metabolic Effects of D-Allose Using ¹³C Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose is a rare sugar, a C-3 epimer of D-glucose, that has garnered significant attention for its therapeutic potential, including anti-cancer, anti-inflammatory, and anti-hypertensive properties.[1] Unlike common sugars, D-Allose is poorly metabolized by mammalian cells and is largely excreted from the body unchanged. This metabolic stability presents a unique challenge for traditional ¹³C Metabolic Flux Analysis (MFA), a powerful technique that traces the flow of carbon atoms from an isotopically labeled substrate (like ¹³C-glucose) through metabolic pathways.

Directly tracing ¹³C-labeled D-Allose to map metabolic fluxes is generally not feasible due to its limited catabolism. However, the profound biological effects of D-Allose suggest that it indirectly modulates cellular metabolism and signaling pathways. For instance, studies have shown that D-Allose can inhibit cancer cell growth by reducing glucose uptake and glycolysis.[2][3]

These application notes provide a comprehensive protocol for an alternative and robust approach: using ¹³C-MFA with stable isotope tracers like [U-¹³C]-glucose to investigate the indirect effects of D-Allose on central carbon metabolism. This strategy allows researchers to quantify how D-Allose alters key metabolic pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, thereby providing critical insights into its mechanism of action.

Application 1: Assessing the Impact of D-Allose on Cancer Cell Glycolysis and TCA Cycle Flux

This protocol details a ¹³C-MFA experiment to quantify changes in the central carbon metabolism of cancer cells upon treatment with D-Allose. The primary tracer used is uniformly labeled [U-¹³C]-glucose.

Experimental Workflow

The overall experimental workflow consists of five main stages: experimental design, isotopic labeling, metabolite extraction, mass spectrometry analysis, and data analysis for flux estimation.[1]

Experimental_Workflow cluster_design 1. Experimental Design cluster_labeling 2. Isotopic Labeling cluster_extraction 3. Metabolite Extraction cluster_analysis 4. LC-MS/MS Analysis cluster_flux 5. Flux Estimation design_node Define cell line, D-Allose concentration, and [U-13C]-glucose labeling strategy culture Seed cells and grow to logarithmic phase design_node->culture labeling Incubate cells with [U-13C]-glucose +/- D-Allose until isotopic steady state culture->labeling quench Quench metabolism (e.g., with cold methanol) labeling->quench extract Extract intracellular metabolites quench->extract analysis_node Quantify metabolite concentrations and mass isotopologue distributions (MIDs) extract->analysis_node modeling Use software (e.g., INCA, Metran) to estimate metabolic fluxes analysis_node->modeling interpretation Statistical analysis and biological interpretation modeling->interpretation

Caption: General workflow for ¹³C-MFA to study D-Allose's effects.
Detailed Experimental Protocol

1. Cell Culture and Isotopic Labeling:

  • Cell Line: Select a cancer cell line of interest (e.g., HeLa, A549, etc.).

  • Culture Medium: Prepare a custom glucose-free formulation of the appropriate cell culture medium (e.g., DMEM).

  • Labeling Medium Preparation:

    • Control Medium: Supplement the glucose-free medium with 10 mM unlabeled D-glucose.

    • Tracer Medium (Control): Supplement the glucose-free medium with 10 mM [U-¹³C]-glucose (all six carbons are ¹³C).

    • Tracer Medium (D-Allose): Supplement the glucose-free medium with 10 mM [U-¹³C]-glucose and the desired concentration of unlabeled D-Allose (e.g., 5-20 mM).

  • Procedure:

    • Seed cells in 6-well plates and culture until they reach 70-80% confluency.

    • Aspirate the standard culture medium and wash the cells once with phosphate-buffered saline (PBS).

    • Add the appropriate ¹³C-labeling medium (with or without D-Allose) to the cells.

    • Incubate the cells for a sufficient duration to achieve isotopic steady state. This is typically 8-24 hours, but should be determined empirically for the specific cell line.

2. Metabolite Extraction:

  • Place the 6-well plates on ice.

  • Aspirate the labeling medium.

  • Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism.

  • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the polar metabolites to a new tube.

  • Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

  • Store the dried extracts at -80°C until analysis.

3. LC-MS/MS Analysis:

  • Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of an appropriate solvent (e.g., 50% acetonitrile).

  • Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

    • Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or reverse-phase column suitable for separating polar metabolites.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use Selected Reaction Monitoring (SRM) or parallel reaction monitoring (PRM) to quantify the mass isotopologues of key metabolites in glycolysis and the TCA cycle (e.g., pyruvate, lactate, citrate, malate).

4. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Calculate the Mass Isotopologue Distributions (MIDs) for each metabolite.

  • Use a metabolic flux analysis software package (e.g., INCA, Metran, WUFlux) to fit the MIDs and extracellular flux rates (glucose uptake, lactate secretion) to a metabolic model of central carbon metabolism.

  • The software will estimate the intracellular metabolic fluxes that best explain the experimental labeling data.

  • Perform statistical analyses (e.g., chi-square test) to assess the goodness-of-fit and calculate confidence intervals for the estimated fluxes.

Data Presentation

Quantitative data from the ¹³C-MFA experiments should be summarized in clear, structured tables. This allows for easy comparison between the control and D-Allose-treated groups.

Table 1: Relative Abundance of Mass Isotopologues for Key Metabolites

MetaboliteIsotopologueControl (% Abundance)D-Allose Treated (% Abundance)
PyruvateM+05.2 ± 0.815.1 ± 1.5
M+12.1 ± 0.34.2 ± 0.6
M+23.5 ± 0.56.8 ± 0.9
M+3 89.2 ± 2.1 73.9 ± 2.5
CitrateM+08.1 ± 1.120.3 ± 2.2
M+13.4 ± 0.46.1 ± 0.7
M+2 75.3 ± 3.0 60.5 ± 3.1
M+35.8 ± 0.97.2 ± 1.0
M+44.1 ± 0.63.8 ± 0.5
M+52.3 ± 0.31.5 ± 0.2
M+61.0 ± 0.20.6 ± 0.1
MalateM+010.5 ± 1.325.4 ± 2.8
M+14.2 ± 0.57.9 ± 1.1
M+215.8 ± 1.918.2 ± 2.0
M+3 55.1 ± 4.1 40.3 ± 3.8
M+414.4 ± 1.88.2 ± 1.2

Data are presented as mean ± SD from n=3 biological replicates. M+X denotes the isotopologue with X ¹³C atoms.

Table 2: Estimated Metabolic Fluxes (normalized to Glucose Uptake Rate)

Reaction/PathwayFlux (Control)Flux (D-Allose Treated)Fold Change
Glucose Uptake100.0 (baseline)75.2 ± 8.10.75
Glycolysis (Pyruvate Prod.)185.3 ± 10.2120.5 ± 11.50.65
Lactate Secretion160.1 ± 9.5105.8 ± 9.90.66
Pentose Phosphate Pathway12.5 ± 1.815.1 ± 2.11.21
Pyruvate Dehydrogenase (PDH)25.2 ± 3.114.7 ± 2.50.58
Citrate Synthase25.0 ± 3.014.5 ± 2.40.58

Flux values are relative to the glucose uptake rate of the control group. Data are presented as mean ± 95% confidence interval.

Signaling Pathway Visualization

D-Allose has been shown to exert anti-cancer effects by inhibiting glycolysis and upregulating Thioredoxin-interacting protein (TXNIP), which in turn can suppress tumor growth. The diagram below illustrates this proposed mechanism.

DAllose_Signaling DAllose D-Allose GLUT1 GLUT1 Transporter DAllose->GLUT1 Inhibits TXNIP TXNIP Upregulation DAllose->TXNIP Glycolysis Glycolysis GLUT1->Glycolysis Glucose Uptake Glucose Glucose Glucose->GLUT1 ATP ATP Production Glycolysis->ATP Proliferation Cancer Cell Proliferation ATP->Proliferation TXNIP->Glycolysis Inhibits TXNIP->Proliferation Inhibits

Caption: Proposed mechanism of D-Allose anti-cancer activity.

Conclusion

While D-Allose itself is not readily metabolized, its significant impact on cellular physiology can be effectively studied using ¹³C Metabolic Flux Analysis with other labeled substrates. The protocols and examples provided here offer a robust framework for researchers to investigate how D-Allose modulates central carbon metabolism. This indirect tracer strategy can uncover the mechanisms behind D-Allose's therapeutic effects, aiding in the development of new drugs and treatment strategies, particularly in oncology and metabolic diseases.

References

Application Note: Tracing D-Allose-13C-1 Incorporation into Glycans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction D-allose, a rare sugar and a C-3 epimer of D-glucose, has garnered attention for its unique biological activities, including anti-proliferative and anti-inflammatory effects.[1][2] Understanding how D-allose is metabolized and incorporated into cellular structures, such as glycans, is crucial for elucidating its mechanism of action and therapeutic potential. Stable isotope tracing using D-Allose-13C-1 offers a powerful method to track its metabolic fate.

This application note provides detailed protocols for tracing the incorporation of this compound into cellular glycans using metabolic labeling followed by mass spectrometry. The workflow covers cell culture, glycan extraction, and analysis, enabling researchers to quantify the extent of D-allose integration into the glycome.

Metabolic Pathway of D-Allose

D-allose enters mammalian cells, though its transport may be slower than glucose and potentially occur via diffusion.[3] Once inside the cell, it can be phosphorylated by hexokinase to form D-allose-6-phosphate.[4][5] This phosphorylation is a critical step for its entry into metabolic pathways. While much of the ingested D-allose is excreted unmetabolized, a fraction can potentially be converted and integrated into nucleotide sugar biosynthesis pathways, which provide the building blocks for glycan assembly.[1][6] Tracing the 13C label from this compound allows for the direct measurement of its flux into these biosynthetic routes and subsequent incorporation into glycoproteins.

D_Allose_Metabolism extracellular This compound (Extracellular) intracellular This compound (Intracellular) extracellular->intracellular a6p D-Allose-6-Phosphate-13C-1 intracellular->a6p glycolysis Glycolytic Intermediates a6p->glycolysis Isomerization/ Conversion nucleotide_sugars 13C-Labeled Nucleotide Sugars (e.g., UDP-Glc-13C-1) glycolysis->nucleotide_sugars Biosynthesis glycans Incorporation into N- and O-Glycans nucleotide_sugars->glycans Glycosyltransferases hexokinase Hexokinase hexokinase->intracellular

Caption: Putative metabolic pathway for this compound incorporation into glycans.

Experimental Workflow

The overall experimental process involves several key stages, from preparing the cells to analyzing the final data. This systematic workflow ensures reproducibility and accurate quantification of this compound incorporation.

Experimental_Workflow start_node Start: Cell Culture labeling Metabolic Labeling with This compound start_node->labeling harvest Cell Harvesting & Lysis labeling->harvest extraction Glycoprotein Extraction harvest->extraction release Enzymatic Glycan Release (e.g., PNGase F) extraction->release derivatization Monosaccharide Analysis: Acid Hydrolysis & Derivatization (PMP) release->derivatization analysis LC-MS/MS Analysis derivatization->analysis data_analysis Data Analysis: Isotopologue Quantification analysis->data_analysis end_node End data_analysis->end_node

Caption: High-level experimental workflow for tracing this compound.

Detailed Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes how to culture cells in a medium containing this compound to facilitate its incorporation into cellular glycans.

  • Cell Seeding: Plate the mammalian cell line of interest (e.g., HeLa, HEK293T) in a 6-well plate at a density that will result in ~80% confluency at the time of harvest. Culture in standard complete medium (e.g., DMEM with 10% FBS) overnight in a humidified incubator at 37°C and 5% CO₂.

  • Preparation of Labeling Medium: Prepare a glucose-free culture medium supplemented with dialyzed FBS. Add this compound to a final concentration of 1-10 mM. A control medium should be prepared with unlabeled D-Allose at the same concentration.

  • Labeling: Aspirate the standard culture medium from the cells, wash once with sterile PBS, and replace it with the prepared this compound labeling medium or the control medium.

  • Incubation: Culture the cells for a time course (e.g., 24, 48, 72 hours) to monitor the dynamics of glycan incorporation.[7]

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells directly in the plate using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors). Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.

Protocol 2: Glycan Release and Preparation for Analysis

This protocol details the enzymatic release of N-glycans from glycoproteins and their subsequent preparation for mass spectrometry.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard assay (e.g., BCA assay).

  • Denaturation: Take 50-100 µg of protein extract and denature it by heating at 95°C for 5 minutes in a buffer containing SDS and DTT.

  • N-Glycan Release: Cool the samples and add a buffer containing NP-40 to sequester the SDS. Add Peptide-N-Glycosidase F (PNGase F) and incubate overnight at 37°C to release N-linked glycans.

  • Glycan Cleanup: Use a graphitized carbon solid-phase extraction (SPE) cartridge to separate the released glycans from proteins, peptides, and salts. Wash the cartridge with water and elute the glycans with a solution of 50% acetonitrile containing 0.1% trifluoroacetic acid. Dry the eluted glycans in a vacuum centrifuge.

Protocol 3: Monosaccharide Analysis by LC-MS

To determine the incorporation of the 13C label into specific monosaccharides within the glycan structures, the released glycans are hydrolyzed and derivatized prior to LC-MS analysis.[7][8]

  • Acid Hydrolysis: Hydrolyze the dried glycan sample using 2M trifluoroacetic acid (TFA) at 100°C for 3 hours to cleave glycosidic bonds and release individual monosaccharides.[7] Dry the sample completely using a vacuum centrifuge or a stream of nitrogen to remove the TFA.

  • PMP Derivatization: To resolve isomeric monosaccharides by reverse-phase LC, derivatize the hydrolyzed samples with 1-phenyl-3-methyl-5-pyrazolone (PMP).[7] Reconstitute the dried monosaccharides in a PMP solution (e.g., 0.1 M PMP in 15% ammonia and 50% methanol) and incubate at 70°C for 1 hour.[7]

  • Cleanup: After incubation, dry the sample, reconstitute in water, and wash three times with chloroform to remove excess PMP reagent. The aqueous layer containing the PMP-derivatized monosaccharides is collected for analysis.[7]

  • LC-MS/MS Analysis: Analyze the derivatized samples using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., Q-Exactive Orbitrap with a C18 column).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the PMP-derivatized monosaccharides.

    • MS Method: Acquire data in positive ion mode, scanning for the expected m/z values of PMP-derivatized monosaccharides and their 13C-labeled isotopologues. A +1 Da mass shift is expected for each this compound molecule incorporated and converted to other hexoses.

Data Presentation and Analysis

The primary goal of data analysis is to determine the fractional enrichment of 13C in the monosaccharide pool derived from cellular glycans. This reflects the contribution of exogenous this compound to the glycan biosynthesis pathways.

Table 1: Mass Isotopologue Distribution (MID) of a Target Monosaccharide This table shows a hypothetical mass isotopologue distribution for a PMP-derivatized hexose (e.g., mannose) after 48 hours of labeling. M0 represents the unlabeled monosaccharide, M1 represents the monosaccharide with one 13C atom, and so on.

IsotopologueControl (Unlabeled Allose)Labeled (this compound)
M0 (Unlabeled) 94.5%75.2%
M1 (+1 Da) 5.1%22.8%
M2 (+2 Da) 0.4%1.5%
M3 (+3 Da) <0.1%0.5%
Fractional Enrichment 0.0%18.3%

Fractional Enrichment is calculated as Σ(i * Mᵢ) from the labeled sample after correction for natural isotope abundance.

Table 2: Time-Course of 13C Incorporation into Different Monosaccharides This table summarizes the fractional enrichment of 13C in various monosaccharides over time, allowing for the comparison of incorporation dynamics.

Monosaccharide24 hours48 hours72 hours
Mannose 9.8%18.3%25.1%
Galactose 8.5%16.2%22.4%
Glucosamine 5.2%10.1%14.8%
Fucose 2.1%4.5%6.3%

These results can provide insights into how D-allose contributes to the precursor pools for different branches of glycan synthesis. The combination of stable isotope labeling and mass spectrometry provides a robust platform for dissecting the metabolic fate of D-allose and its role in cellular glycosylation.[8][9]

References

Application Notes and Protocols: Experimental Design for ¹³C Tracer Experiments with D-Allose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing ¹³C tracer experiments with D-Allose to investigate its metabolic fate and mechanism of action, particularly in the context of cancer research and drug development.

Introduction

D-Allose, a rare hexose, has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-metabolic syndrome effects.[1][2][3] Unlike its epimer, D-glucose, D-Allose is not readily metabolized by mammalian cells, making it an intriguing candidate for targeted therapies.[1][4] ¹³C tracer experiments offer a powerful approach to elucidate the intracellular fate of D-Allose and its impact on cellular metabolism. By labeling D-Allose with the stable isotope ¹³C, researchers can track its uptake, and potential metabolic transformations, and downstream effects on metabolic pathways.

This document outlines the experimental design, detailed protocols, and data analysis strategies for conducting ¹³C tracer studies with D-Allose in cell culture systems. The primary focus is on cancer cell lines, where D-Allose has been shown to inhibit proliferation by upregulating the thioredoxin-interacting protein (TXNIP), which in turn suppresses glucose uptake via GLUT1.[5][6][7][8]

Key Applications

  • Metabolic Fate Analysis: Tracing the uptake and intracellular accumulation of ¹³C-D-Allose.

  • Mechanism of Action Studies: Investigating the impact of D-Allose on central carbon metabolism, even if it is not directly metabolized.

  • Drug Development: Evaluating D-Allose as a potential therapeutic agent that targets cancer cell metabolism.

Experimental Design and Workflow

A typical ¹³C tracer experiment with D-Allose involves several key steps, from cell culture and isotope labeling to sample analysis and data interpretation.

Logical Workflow for a ¹³C D-Allose Tracer Experiment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cell Cultures labeling Isotope Labeling prep_cells->labeling prep_media Prepare Labeling Media (with ¹³C-D-Allose) prep_media->labeling quenching Quench Metabolism labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS Analysis extraction->lcms data_proc Data Processing lcms->data_proc flux_analysis Metabolic Flux Analysis data_proc->flux_analysis

Caption: Workflow of a ¹³C D-Allose tracer experiment.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Cancer cell lines of interest (e.g., HeLa, A549, MCF-7).

  • ¹³C-labeled D-Allose: Uniformly labeled [U-¹³C₆]-D-Allose is recommended for tracing all carbon atoms. Position-specific labeled D-Allose is also commercially available.[2][3][9][10][]

  • Cell Culture Media: Standard cell culture media (e.g., DMEM, RPMI-1640) and dialyzed fetal bovine serum (dFBS) to minimize background from unlabeled glucose and other metabolites.

  • Solvents: HPLC-grade methanol, acetonitrile, and water for metabolite extraction and LC-MS analysis.

  • Internal Standards: A mixture of ¹³C-labeled amino acids or other relevant compounds for normalization.

Protocol 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Seed cells in 6-well or 12-well plates at a density that allows for logarithmic growth during the labeling period.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM or RPMI-1640 with the desired concentration of [U-¹³C₆]-D-Allose and other essential nutrients. The concentration of D-Allose should be determined based on dose-response studies for the specific cell line.

  • Labeling: Once cells reach the desired confluency (typically 50-70%), replace the standard culture medium with the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of ¹³C incorporation.

Protocol 2: Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well.

  • Scraping and Collection: Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.

Protocol 3: LC-MS Analysis
  • Chromatography: Separate the metabolites using hydrophilic interaction liquid chromatography (HILIC) for polar compounds like sugars and their derivatives.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect and quantify the different isotopologues of D-Allose and other metabolites.

  • Data Acquisition: Acquire data in full scan mode to capture all mass-to-charge ratios (m/z) and their intensities.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Commercially Available ¹³C-labeled D-Allose

Compound NameLabeling PatternSupplier Examples
D-Allose-¹³C₆Uniformly labeledMedchemExpress, Synthose
D-[2-¹³C]allosePosition-specificIsotope Science
D-Allose-[3-¹³C]Position-specificBOC Sciences

Table 2: Example IC50 Values of D-Allose in Cancer Cell Lines

Cell LineCancer TypeIC50 (mM) - 72h IncubationReference
HeLaCervical Cancer~25[12]
A549Lung Carcinoma~30[13]
MCF-7Breast Adenocarcinoma~40[13]

Note: IC50 values can vary depending on experimental conditions.

Signaling Pathway

D-Allose has been shown to inhibit cancer cell growth by modulating the expression of key proteins involved in glucose metabolism.

D-Allose Signaling Pathway in Cancer Cells

G cluster_effects Downstream Effects D_Allose D-Allose TXNIP TXNIP Expression D_Allose->TXNIP induces GLUT1_uptake GLUT1-mediated Glucose Uptake Glycolysis Glycolysis GLUT1_uptake->Glycolysis reduces glucose for Cell_growth Cancer Cell Growth & Proliferation GLUT1_uptake->Cell_growth supports ATP_prod ATP Production Glycolysis->ATP_prod leads to ATP_prod->Cell_growth supports TXNIP->GLUT1_uptake inhibits

Caption: D-Allose upregulates TXNIP, inhibiting glucose uptake and cancer cell growth.

Conclusion

¹³C tracer experiments with D-Allose are a valuable tool for understanding its unique metabolic properties and therapeutic potential. The protocols and guidelines presented here provide a solid foundation for researchers to design and implement robust studies to investigate the role of D-Allose in cellular metabolism and its application in drug development. The finding that D-Allose is minimally metabolized in mammalian cells is key to interpreting the results of these tracer studies, which will likely highlight its role as a modulator of metabolic pathways rather than a direct substrate.

References

Application Note: Quantifying Metabolic Pathway Fluxes with D-Allose-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic flux analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as Carbon-13 (¹³C), allows for the precise tracking of atoms through metabolic pathways. D-Allose, a rare sugar and a C-3 epimer of D-glucose, has garnered interest for its various physiological effects, including anti-cancer, anti-inflammatory, and anti-obesity properties.[1][2][3][4] Understanding how D-Allose is metabolized and influences central carbon metabolism is crucial for developing it as a therapeutic agent. This application note provides a detailed protocol for quantifying metabolic pathway fluxes using D-Allose-¹³C-1, a ¹³C-labeled version of D-Allose.

While D-Allose is not as readily metabolized as glucose, studies have shown that it can be taken up by cells and phosphorylated to D-Allose-6-phosphate.[5][6][7][8] The extent of its further metabolism into downstream pathways is a key area of investigation. By tracing the fate of the ¹³C label from D-Allose-¹³C-1, researchers can quantify its uptake, phosphorylation, and potential entry into glycolysis and other central metabolic pathways. This information is invaluable for understanding its mechanism of action and for drug development.

Principle of the Method

The core of this method involves introducing D-Allose-¹³C-1 into a biological system (e.g., cell culture or in vivo model) and monitoring the incorporation of the ¹³C label into downstream metabolites. The distribution of ¹³C in these metabolites, known as isotopomer distribution, is measured using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).[9][10][11] This data, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular metabolic fluxes.[12][13][14][15][16][17]

Metabolic Pathway of D-Allose

D-Allose is transported into the cell and can be phosphorylated by hexokinase to form D-Allose-6-phosphate (A6P).[8] A6P can then potentially be isomerized to fructose-6-phosphate, a key intermediate in glycolysis. The diagram below illustrates the initial steps of D-Allose metabolism and its potential intersection with central carbon metabolism.

D_Allose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular D-Allose-13C-1_ext D-Allose-13C-1 D-Allose-13C-1_int This compound D-Allose-13C-1_ext->D-Allose-13C-1_int Transport A6P D-Allose-6-Phosphate-13C-1 D-Allose-13C-1_int->A6P Hexokinase F6P Fructose-6-Phosphate A6P->F6P Isomerase (putative) Glycolysis Glycolysis & Other Pathways F6P->Glycolysis

Caption: Metabolic pathway of D-Allose-¹³C-1.

Experimental Workflow

The general workflow for a D-Allose-¹³C-1 metabolic flux analysis experiment is outlined below. This process involves cell culture and labeling, metabolite extraction, analytical measurement, and data analysis.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase Cell_Culture 1. Cell Culture Labeling 2. Labeling with this compound Cell_Culture->Labeling Quenching 3. Metabolic Quenching Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. LC-MS/MS or NMR Analysis Extraction->Analysis Data_Processing 6. Isotopomer Distribution Analysis Analysis->Data_Processing Flux_Calculation 7. Metabolic Flux Calculation Data_Processing->Flux_Calculation Interpretation 8. Biological Interpretation Flux_Calculation->Interpretation

Caption: Experimental workflow for ¹³C-MFA.

Detailed Protocols

Cell Culture and Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cells or other model systems.

Materials:

  • Mammalian cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Culture plates (e.g., 6-well plates)

  • Labeling medium: Glucose-free medium supplemented with dialyzed FBS and D-Allose-¹³C-1

  • D-Allose-¹³C-1 (sterile solution)

Procedure:

  • Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling.

  • Incubate cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Once cells reach the desired confluency, aspirate the growth medium and wash the cells twice with pre-warmed PBS.

  • Add the labeling medium containing a known concentration of D-Allose-¹³C-1 (e.g., 5-10 mM) to each well.

  • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

Metabolic Quenching and Metabolite Extraction

Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels during sample processing.

Materials:

  • Cold saline solution (0.9% NaCl in water)

  • Cold extraction solvent (e.g., 80% methanol in water, pre-chilled to -80°C)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • At each time point, aspirate the labeling medium.

  • Immediately wash the cells with ice-cold saline to remove extracellular metabolites.

  • Aspirate the saline and add the pre-chilled extraction solvent to each well.

  • Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Centrifuge the samples at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.

  • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

Analytical Measurement

The dried metabolite extracts can be analyzed by either LC-MS/MS or NMR spectroscopy.

LC-MS/MS Analysis:

  • Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile in water).

  • Perform chromatographic separation using a column appropriate for polar metabolites (e.g., HILIC).

  • Analyze the samples on a high-resolution mass spectrometer capable of resolving isotopologues.[18]

  • Acquire data in full scan mode to detect all isotopologues of downstream metabolites.

NMR Analysis:

  • Reconstitute the dried extracts in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[9][19]

  • Utilize 2D NMR techniques (e.g., ¹H-¹³C HSQC) to resolve and assign signals from labeled metabolites.

Data Presentation and Interpretation

The primary data obtained from the analytical instruments will be the relative abundances of different isotopologues for each metabolite of interest. This data can be presented in tables to facilitate comparison across different experimental conditions.

Table 1: Hypothetical Isotopologue Distribution in Key Metabolites after 24h Labeling with D-Allose-¹³C-1

MetaboliteIsotopologueRelative Abundance (%) - ControlRelative Abundance (%) - Treated
D-Allose-6-Phosphate M+05.24.8
M+194.895.2
Fructose-6-Phosphate M+098.185.3
M+11.914.7
Glucose-6-Phosphate M+099.592.1
M+10.57.9
Lactate M+099.290.4
M+10.89.6

M+n represents the isotopologue with n ¹³C atoms.

From this data, metabolic fluxes can be calculated using software packages such as INCA or Metran. The results are typically presented as flux values relative to a reference flux (e.g., D-Allose uptake rate).

Table 2: Calculated Metabolic Fluxes (Relative to D-Allose Uptake Rate)

ReactionFlux (Control)Flux (Treated)Fold Change
D-Allose Uptake100.0125.01.25
D-Allose Phosphorylation85.2110.51.30
A6P to F6P Isomerization5.125.34.96
Glycolysis (from F6P)4.823.14.81
Pentose Phosphate Pathway0.32.27.33

Conclusion

The use of D-Allose-¹³C-1 in metabolic flux analysis provides a powerful tool to investigate the metabolic fate of this rare sugar and its impact on cellular metabolism. The protocols outlined in this application note provide a framework for researchers to design and execute experiments to quantify these effects. The resulting data can provide crucial insights into the mechanisms of action of D-Allose and guide its development as a therapeutic agent in various disease models. Careful experimental design and data analysis are essential for obtaining robust and interpretable results.

References

Troubleshooting & Optimization

Technical Support Center: 13C-Labeled Sugar NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 13C-labeled sugars in NMR spectroscopy.

Troubleshooting Guides

This section addresses specific issues you may encounter during your NMR experiments in a question-and-answer format.

Issue 1: Poor Signal-to-Noise (S/N) Ratio

Q: My 13C spectrum has a very low signal-to-noise ratio, making it difficult to identify peaks. What could be the cause and how can I improve it?

A: A poor signal-to-noise ratio in 13C NMR spectra is a common issue, often stemming from the low natural abundance of 13C and its smaller gyromagnetic ratio compared to 1H.[1][2] Several factors could be contributing to this problem.

Troubleshooting Steps:

  • Sample Concentration: Ensure your sample is as concentrated as possible in the NMR tube.[2][3] Low concentration is a primary cause of weak signals.

  • Number of Scans: Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans.[3] Averaging more scans helps to reduce random noise.[2]

  • Probe Tuning: The proton channel of the probe must be well-tuned for effective decoupling.[1] Poor tuning can lead to broad lines or residual splittings, which lowers the signal-to-noise ratio.[1]

  • Relaxation Delay (D1): While longer relaxation delays are necessary for accurate quantification, for initial screening with low signal, a shorter delay can be used to acquire more scans in a given time.[4][5] However, be aware that this can affect the accuracy of peak integration.

  • Paramagnetic Relaxation Agents: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)3), can shorten the long relaxation times of quaternary carbons and improve their signal intensity, which is particularly useful for quantitative analysis.[4][5]

  • Pulse Width: For dilute samples, using a shorter pulse width can help to increase the signal of carbons without directly attached protons, such as quaternary carbons.[3]

Issue 2: Broad or Unresolved Peaks

Q: The peaks in my 13C spectrum are broad, leading to poor resolution. What are the possible reasons for this?

A: Peak broadening in NMR spectra can be caused by several factors related to the sample, experimental setup, and the molecule itself.

Troubleshooting Steps:

  • Shimming: Poor magnetic field homogeneity is a common cause of broad peaks. Carefully shim the magnet before acquiring your data.

  • Sample Viscosity: Highly viscous samples can lead to broad lines due to restricted molecular tumbling.[6] If possible, try to reduce the viscosity by diluting the sample or increasing the temperature.

  • Chemical Exchange: Sugars can undergo chemical exchange processes, such as mutarotation between anomers, which can lead to peak broadening if the exchange rate is on the NMR timescale.[7] Acquiring the spectrum at a different temperature (higher or lower) can sometimes help to either sharpen the signals (by moving into the fast or slow exchange regime) or provide more information about the exchange process.

  • Incomplete Decoupling: As mentioned for poor S/N, incomplete proton decoupling will result in broadened peaks or multiplets instead of sharp singlets.[1] Ensure the decoupler is functioning correctly and the proton channel is properly tuned.[1]

  • Paramagnetic Impurities: The presence of paramagnetic impurities can cause significant line broadening. Ensure your sample and NMR tube are clean.

Issue 3: Difficulty in Assigning Anomeric Carbon Signals

Q: I am having trouble confidently assigning the anomeric (C1) carbon signals for the α and β forms of my sugar. How can I differentiate them?

A: The anomeric carbon is a key signal in the 13C NMR spectrum of a sugar. Its chemical shift is sensitive to the stereochemistry at the anomeric center.

Key Differentiators:

  • Chemical Shift: In general, for D-glucose and many other aldopyranoses, the β-anomer's C1 signal appears at a higher chemical shift (downfield) compared to the α-anomer.[8] For D-glucose, the β-anomer C1 is around 95.9 ppm, while the α-anomer is around 92.0 ppm.[8] However, this can vary for different sugars, so it's essential to consult literature values for your specific compound.

  • One-Bond C-H Coupling (¹JCH): The one-bond coupling constant between the anomeric carbon and its attached proton (H1) is typically larger for the α-anomer than for the β-anomer. This can be observed in a proton-coupled 13C spectrum or through more advanced techniques like an HSQC experiment.

  • 2D NMR Techniques:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s). By identifying the anomeric proton signals in the 1H spectrum (which are typically well-separated), you can directly identify the corresponding anomeric carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This can be useful for confirming assignments by looking for correlations from the anomeric proton to other carbons in the ring.

Frequently Asked Questions (FAQs)

Q1: What are the typical 13C chemical shift ranges for carbons in a sugar molecule?

A1: The chemical shifts of carbons in a sugar ring are quite characteristic and can aid in initial assignments.

Carbon TypeTypical Chemical Shift Range (ppm)
Anomeric Carbons (C1)90 - 110[9]
Ring Carbons with -OH68 - 77[9]
C6 (in hexopyranoses)~61
Carbonyl Carbons (open-chain form)170 - 220[10]

Note: These are general ranges and can vary depending on the specific sugar, solvent, and presence of substituents.

Q2: Why do I see more than the expected number of signals for my single sugar compound?

A2: Sugars in solution often exist as an equilibrium mixture of different forms, which can give rise to multiple signals in the NMR spectrum.

  • Anomers: The most common reason is the presence of both α and β anomers.[11] These are diastereomers that differ in the configuration at the anomeric carbon, and each will have its own set of NMR signals.[11]

  • Pyranose and Furanose Forms: Some sugars can exist in equilibrium between six-membered (pyranose) and five-membered (furanose) ring forms.[8] Each of these ring forms will have its own set of α and β anomers, further increasing the number of signals.

  • Open-Chain Form: A small percentage of the sugar may exist in its open-chain aldehyde or ketone form, which will have distinct chemical shifts, particularly for the carbonyl carbon.[12]

Q3: How can I perform quantitative analysis of the anomeric ratio using 13C NMR?

A3: 13C NMR can be a powerful tool for quantifying the ratio of different forms of a sugar in solution.[4][5] However, for accurate quantification, you must ensure that the peak integrals are directly proportional to the number of nuclei.

Key considerations for quantitative 13C NMR:

  • Long Relaxation Delay (D1): The relaxation delay between pulses must be sufficiently long (typically 5 times the longest T1 relaxation time of the carbons being measured) to allow for full relaxation of all nuclei. This prevents saturation and ensures accurate integration.

  • Proton Decoupling: Use broadband proton decoupling to collapse C-H couplings into singlets and to benefit from the Nuclear Overhauser Effect (NOE). For more accurate quantification, inverse-gated decoupling can be used to suppress the NOE, which can vary for different carbons.

  • Sufficient Signal-to-Noise: A high signal-to-noise ratio is crucial for accurate integration.

The ratio of the anomers can then be determined by comparing the integrals of their respective anomeric carbon signals or other well-resolved peaks.

Experimental Protocols

Protocol 1: Standard 1D 13C NMR Sample Preparation and Acquisition

Objective: To obtain a standard proton-decoupled 1D 13C NMR spectrum of a 13C-labeled sugar.

Methodology:

  • Sample Preparation:

    • Weigh 10-50 mg of the 13C-labeled sugar.

    • Dissolve the sugar in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is most common for unsubstituted sugars.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • The final solution height should be approximately 4-5 cm.

  • Spectrometer Setup:

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the 13C and 1H probe channels.

  • Acquisition Parameters (for a typical 500 MHz spectrometer):

    • Experiment: Standard 1D 13C with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Pulse Width (p1): Use a 30° or 45° flip angle to allow for a shorter relaxation delay.

    • Spectral Width (sw): ~200-240 ppm (e.g., centered around 100 ppm).

    • Number of Scans (ns): Start with 128 or 256 scans and increase as needed for adequate S/N.

    • Relaxation Delay (d1): 1-2 seconds for qualitative spectra. For quantitative measurements, this needs to be much longer (e.g., 30-60 seconds).

    • Acquisition Time (aq): ~1-2 seconds.

    • Temperature: Set to a stable temperature, typically 298 K (25 °C).

  • Processing:

    • Apply an exponential multiplication window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum carefully.

    • Calibrate the chemical shift scale. If a reference standard like TMS is not used, the solvent signal can be used as a secondary reference.

Visualizations

Troubleshooting_Signal_to_Noise start Poor Signal-to-Noise in 13C Spectrum check_concentration Is sample concentration adequate (10-50 mg/0.6 mL)? start->check_concentration increase_concentration Increase sample concentration. check_concentration->increase_concentration No check_scans Is the number of scans sufficient? check_concentration->check_scans Yes increase_concentration->check_scans increase_scans Increase number of scans (ns). check_scans->increase_scans No check_tuning Is the 1H probe channel tuned? check_scans->check_tuning Yes increase_scans->check_tuning tune_probe Tune and match the probe. check_tuning->tune_probe No check_d1 Is relaxation delay (d1) optimized? check_tuning->check_d1 Yes tune_probe->check_d1 adjust_d1 Shorten d1 for faster acquisition (non-quantitative). check_d1->adjust_d1 No end_good Spectrum Improved check_d1->end_good Yes consider_agent Consider adding a paramagnetic relaxation agent. adjust_d1->consider_agent consider_agent->end_good

Caption: Troubleshooting workflow for poor signal-to-noise in 13C NMR.

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing sample_prep Sample Preparation (Dissolution in Solvent) tube_filling Transfer to NMR Tube sample_prep->tube_filling spectrometer_setup Spectrometer Setup (Lock, Shim, Tune) tube_filling->spectrometer_setup set_params Set Acquisition Parameters spectrometer_setup->set_params acquire_data Data Acquisition set_params->acquire_data ft Fourier Transform acquire_data->ft phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration analysis Spectral Analysis (Integration, Peak Picking) calibration->analysis

Caption: General experimental workflow for NMR spectroscopy.

References

improving yield and purity of D-Allose-13C-1 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of D-Allose-13C-1 synthesis. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My final product shows low or no incorporation of the 13C label at the C-1 position. What are the possible causes and solutions?

A1: Low or no isotopic enrichment is a common issue. The root cause often lies in the chosen synthetic route and the stability of the label.

  • Possible Cause 1: Isotope Scrambling in Enzymatic Reactions. In enzymatic pathways starting from D-Glucose-1-13C, certain enzymes, particularly those involved in glycolysis or the pentose phosphate pathway, can lead to the scrambling or loss of the 13C label from the C-1 position.

  • Solution 1: If using a whole-cell fermentation approach, consider engineering the strain to knock out genes responsible for the initial steps of glycolysis that could redirect the carbon flux.[1][2] Alternatively, an in-vitro multi-enzyme cascade approach provides better control over the reaction sequence and can minimize unwanted side reactions.

  • Possible Cause 2: Inefficient Label Introduction in Chemical Synthesis. If employing a chemical synthesis route, the reaction conditions for introducing the 13C label (e.g., via a Wittig reaction or cyanohydrin formation) may not be optimal, leading to low incorporation efficiency.

  • Solution 2: Optimize the reaction conditions for the labeling step, including temperature, reaction time, and stoichiometry of reactants. Ensure all reagents are of high purity and anhydrous where necessary. Monitor the reaction progress closely using techniques like TLC or interim NMR spectroscopy.

  • Possible Cause 3: Dilution with Endogenous Carbon Sources. In fermentation-based methods, the organism may utilize unlabeled carbon sources from the media, diluting the 13C-labeled precursor.

  • Solution 3: Use a minimal medium with D-Glucose-1-13C as the sole carbon source. Ensure all components of the medium are free from contaminating carbon sources.

Q2: The overall yield of this compound is significantly lower than expected. How can I improve it?

A2: Low yields in D-Allose synthesis are often attributed to the unfavorable equilibrium of the enzymatic reactions and potential side product formation.[3]

  • Possible Cause 1: Unfavorable Reaction Equilibrium. The enzymatic conversion of D-allulose to D-allose, a key step in many biosynthetic routes, has a low equilibrium conversion rate, typically around 30-37.5%.[4]

  • Solution 1: Employ strategies to shift the equilibrium towards D-Allose formation. This can include in-situ product removal, for example, by using a chromatographic reactor setup. Another approach is to use a cascade of enzymes where the subsequent reaction consumes D-Allose, pulling the equilibrium forward.

  • Possible Cause 2: Sub-optimal Enzyme Activity. The pH, temperature, or presence of co-factors can significantly impact the efficiency of the enzymes used in the synthesis.

  • Solution 2: Optimize the reaction conditions for each enzyme in the cascade. Refer to the enzyme's specification sheet for optimal pH and temperature ranges. For instance, commercial glucose isomerase used for D-allose production from D-allulose shows optimal activity at pH 8.0 and 60°C.[4]

  • Possible Cause 3: Formation of Byproducts. Side reactions can consume the substrate or intermediates, reducing the final yield of this compound. For example, some isomerases can produce D-altrose as a byproduct.[1]

  • Solution 3: Select enzymes with high specificity for the desired reaction. For the conversion of D-allulose to D-allose, consider using a ribose-5-phosphate isomerase (RPI) with a R132E mutation, which has shown higher specific activity and catalytic efficiency for D-allulose.[1]

Q3: I am having difficulty purifying this compound from the reaction mixture. What purification strategies are most effective?

A3: The purification of rare sugars like D-Allose can be challenging due to their similar properties to other monosaccharides in the reaction mixture.

  • Possible Cause 1: Co-elution with other Sugars. Substrates, intermediates (like D-fructose and D-allulose), and byproducts often have similar chromatographic behavior to D-Allose, making separation difficult.

  • Solution 1: Employ high-performance liquid chromatography (HPLC) with a specialized column, such as an amino-functionalized or a calcium-form cation exchange column, which are effective for separating sugar isomers. Gradient elution may be necessary to achieve good resolution.

  • Possible Cause 2: Presence of Salts and Proteins. Salts from buffers and proteins (enzymes) from the reaction can interfere with purification and subsequent analysis.

  • Solution 2: Prior to chromatography, perform a desalting step using a suitable resin or dialysis. Proteins can be removed by precipitation (e.g., with ethanol or acetone) followed by centrifugation.

  • Possible Cause 3: Non-enzymatic Browning. At the optimal pH and temperature for some enzymatic reactions, non-enzymatic browning of the sugars can occur, leading to colored impurities that are difficult to remove.[3]

  • Solution 3: Minimize the reaction time at elevated temperatures. Consider using immobilized enzymes, which can be easily removed from the reaction mixture, allowing for better control over the reaction duration.

Frequently Asked Questions (FAQs)

Q: What is the most common starting material for the synthesis of this compound?

A: The most common and cost-effective starting material is D-Glucose-1-13C. This can then be converted to this compound through a series of enzymatic reactions.

Q: Which enzymatic pathway is recommended for beginners?

A: A multi-enzyme cascade starting from D-Glucose-1-13C is a good starting point. A common pathway involves the conversion of D-glucose to D-fructose using glucose isomerase, followed by the conversion of D-fructose to D-allulose by D-allulose 3-epimerase, and finally, the isomerization of D-allulose to D-allose using L-rhamnose isomerase.[4]

Q: How can I confirm the position of the 13C label in my final product?

A: The most definitive method for determining the position of the 13C label is through 13C-NMR spectroscopy. The chemical shift and coupling patterns of the carbon atoms will unambiguously identify the labeled position. Tandem mass spectrometry can also be used to differentiate C1 and C2 labeled glucose after derivatization, a principle that can be extended to allose.[5]

Q: Are there any chemical synthesis methods for this compound?

A: Yes, chemical synthesis routes exist, often starting from a more readily available sugar like D-glucose.[6] These methods typically involve multiple protection and deprotection steps. Introducing the 13C-1 label can be achieved, for example, through a Kiliani-Fischer synthesis using 13C-labeled cyanide. However, these methods can be lengthy and may result in lower overall yields compared to optimized enzymatic routes.[4]

Quantitative Data Summary

ParameterEnzymatic Synthesis from D-GlucoseChemo-enzymatic Synthesis
Starting Material D-Glucose-1-13C1-O-benzyl-β-D-glucopyranoside (from D-Glucose-1-13C)
Key Enzymes/Reagents Glucose Isomerase, D-allulose 3-epimerase, L-rhamnose isomeraseGlycoside 3-oxidase, LS-selectride, Hydrogenation catalyst
Typical Yield Variable, often limited by equilibrium (e.g., ~30% for the final isomerization step)[4]High yields reported for individual steps (e.g., 86% for reduction, 94% for deprotection)[7]
Purity Can be high after multi-step purificationHigh, with fewer byproducts in the enzymatic step[7]
Key Advantages Milder reaction conditionsHigher yields, irreversible enzymatic step
Key Challenges Low equilibrium conversion, potential for byproduct formationMulti-step process, use of chemical reagents

Experimental Protocols

Protocol 1: Multi-Enzyme Synthesis of this compound from D-Glucose-1-13C

This protocol outlines a one-pot, three-enzyme cascade reaction.

  • Reaction Setup:

    • Dissolve D-Glucose-1-13C in a suitable buffer (e.g., 50 mM EPPS buffer, pH 8.0).

    • Add Glucose Isomerase, D-allulose 3-epimerase, and L-rhamnose isomerase to the reaction mixture. The optimal enzyme concentrations should be determined empirically.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme cascade (e.g., 60°C).[4]

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.

  • Reaction Termination and Enzyme Removal:

    • Once the reaction has reached equilibrium (typically after several hours), terminate the reaction by heating the mixture to denature the enzymes or by adding a quenching agent like ethanol.

    • Remove the denatured proteins by centrifugation.

  • Purification:

    • Desalt the supernatant using a suitable resin.

    • Purify the this compound from the mixture of sugars using preparative HPLC with an appropriate column (e.g., amino-functionalized silica).

  • Analysis:

    • Confirm the purity of the final product by analytical HPLC.

    • Verify the incorporation and position of the 13C label using 13C-NMR spectroscopy and mass spectrometry.

Protocol 2: Chemo-enzymatic Synthesis of this compound

This protocol is based on a novel chemo-enzymatic approach.[7]

  • Enzymatic Oxidation:

    • Start with 1-O-benzyl-β-D-glucopyranoside synthesized from D-Glucose-1-13C.

    • Perform a regioselective oxidation at the C-3 position using an engineered glycoside 3-oxidase. This reaction is reported to have a 100% yield.[7]

  • Chemical Reduction:

    • Reduce the resulting ketone at C-3 using a stereoselective reducing agent like LS-selectride. This inverts the configuration at C-3 to give the allose derivative. This step has a reported yield of 86%.[7]

  • Deprotection:

    • Remove the benzyl protecting group by hydrogenation to yield this compound. This final step has a reported yield of 94%.[7]

  • Purification and Analysis:

    • Purify the final product using column chromatography.

    • Analyze the purity and confirm the isotopic labeling as described in Protocol 1.

Visualizations

Synthesis_Workflow cluster_enzymatic Enzymatic Pathway cluster_chemoenzymatic Chemo-enzymatic Pathway D-Glucose-1-13C D-Glucose-1-13C D-Fructose-1-13C D-Fructose-1-13C D-Glucose-1-13C->D-Fructose-1-13C Glucose Isomerase D-Allulose-1-13C D-Allulose-1-13C D-Fructose-1-13C->D-Allulose-1-13C D-allulose 3-epimerase D-Allose-1-13C D-Allose-1-13C D-Allulose-1-13C->D-Allose-1-13C L-rhamnose isomerase Protected D-Glucose-1-13C Protected D-Glucose-1-13C C3-Oxidized Intermediate C3-Oxidized Intermediate Protected D-Glucose-1-13C->C3-Oxidized Intermediate Glycoside 3-oxidase Protected D-Allose-1-13C Protected D-Allose-1-13C C3-Oxidized Intermediate->Protected D-Allose-1-13C LS-selectride D-Allose-1-13C_chem D-Allose-1-13C Protected D-Allose-1-13C->D-Allose-1-13C_chem Hydrogenation

Caption: Synthetic pathways for this compound.

Troubleshooting_Low_Yield Low Yield Low Yield Unfavorable Equilibrium Unfavorable Equilibrium Low Yield->Unfavorable Equilibrium Sub-optimal Enzyme Activity Sub-optimal Enzyme Activity Low Yield->Sub-optimal Enzyme Activity Byproduct Formation Byproduct Formation Low Yield->Byproduct Formation In-situ Product Removal In-situ Product Removal Unfavorable Equilibrium->In-situ Product Removal Optimize pH and Temperature Optimize pH and Temperature Sub-optimal Enzyme Activity->Optimize pH and Temperature Use High-Specificity Enzymes Use High-Specificity Enzymes Byproduct Formation->Use High-Specificity Enzymes

Caption: Troubleshooting low yield in this compound synthesis.

References

minimizing isotopic interference in 13C labeling experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ¹³C labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to minimizing isotopic interference and ensuring the accuracy of your results.

Troubleshooting Guide

This guide addresses specific issues that can arise during ¹³C labeling experiments and provides actionable solutions.

Issue 1: High Background Signal or Unexpected Isotopologue Distribution in Unlabeled Control Samples

Symptoms:

  • Significant M+1, M+2, or higher peaks in the mass spectrum of your unlabeled biological controls.

  • Difficulty in distinguishing low-level ¹³C incorporation from natural isotopic abundance.

Possible Causes & Solutions:

CauseSolution
Natural Isotopic Abundance All molecules containing elements like carbon, oxygen, hydrogen, nitrogen, and sulfur will have naturally occurring heavy isotopes. This is the most common cause of "background" signals.[1][2] It is crucial to correct for this mathematically.
Contamination of Media or Reagents Commercially available glucose and other substrates may contain trace amounts of ¹³C.
Carryover in Analytical Instruments Residual labeled material from a previous injection can contaminate a subsequent run.

Experimental Protocol: Verifying and Correcting for Natural Isotopic Abundance

  • Analyze Unlabeled Samples: Run biological samples cultured in parallel with your labeled experiments but using only unlabeled substrates.

  • Acquire Mass Spectra: Obtain high-resolution mass spectra for your target metabolites from these unlabeled samples.

  • Calculate Theoretical Natural Abundance: Use the known natural abundances of all isotopes in your metabolite's chemical formula (including derivatization agents) to calculate the expected mass isotopomer distribution (MID).

  • Compare and Correct: Use a correction algorithm or software to subtract the contribution of natural isotopic abundance from your experimental data.[3] Several software packages are available for this purpose.[4]

Issue 2: Inconsistent or Low Incorporation of ¹³C Label

Symptoms:

  • Lower than expected enrichment of ¹³C in target metabolites.

  • High variability in labeling across replicate experiments.

Possible Causes & Solutions:

CauseSolution
Suboptimal Labeling Time The time required to reach isotopic steady state varies between metabolites and pathways. For some analyses, a non-stationary (kinetic) flux analysis might be more appropriate.[5][6]
Metabolic Pathway Activity The metabolic state of your cells (e.g., proliferation rate, nutrient availability) will significantly impact the rate and extent of label incorporation.
Tracer Choice The choice of ¹³C-labeled tracer is critical for probing specific pathways. Using a suboptimal tracer can lead to poor labeling of downstream metabolites.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of ¹³C labeling experiments?

A1: Isotopic interference refers to the co-occurrence of naturally abundant heavy isotopes (not just ¹³C) of various elements (e.g., ¹⁷O, ¹⁸O, ¹⁵N, ³⁴S) within a metabolite, which can confound the measurement of experimentally introduced ¹³C labels.[3] This interference can lead to an overestimation of ¹³C incorporation if not properly corrected.

Q2: Why is it necessary to correct for natural isotopic abundance?

A2: It is crucial to distinguish between isotopes introduced experimentally via a ¹³C-labeled tracer and those that are naturally present.[2] Failing to correct for the natural abundance of all isotopes in a metabolite will lead to inaccurate quantification of its mass isotopomer distribution (MID), which in turn will result in erroneous metabolic flux calculations.[4]

Q3: How do I choose the right ¹³C-labeled tracer for my experiment?

A3: The optimal tracer depends on the specific metabolic pathways you are investigating. For example, [1,2-¹³C₂]-glucose is often used to differentiate between glycolysis and the pentose phosphate pathway. A mixture of differently labeled tracers can sometimes provide more comprehensive flux information.[8] Computational tools can also aid in the rational selection of tracers to maximize the precision of flux estimates.[7][9]

Q4: What is the difference between stationary and isotopically non-stationary metabolic flux analysis (MFA)?

A4: Stationary ¹³C-MFA assumes that the cells are in a metabolic and isotopic steady state, meaning the labeling of intracellular metabolites is stable over time.[9] Isotopically non-stationary MFA (INST-MFA) involves measuring the transient changes in metabolite labeling over time, which can provide more detailed information about flux dynamics but requires more complex data analysis.[5][10]

Q5: What are some common software tools used for natural abundance correction?

A5: Several software packages are available to perform natural abundance correction. Some commonly used tools include IsoCor, MSCorr, and AccuCor2, which is designed for dual-isotope labeling experiments.[3][11]

Data Presentation: Isotope Correction Comparison

The following table illustrates the impact of natural abundance correction on a hypothetical metabolite with three carbon atoms (C₃H₅NO₃).

Mass IsotopomerUncorrected Measured Abundance (%)Natural Abundance Contribution (%)Corrected Abundance (%)
M+080.096.579.2
M+115.03.315.8
M+24.00.24.0
M+31.00.01.0

Note: Values are for illustrative purposes.

Visualizations

Experimental Workflow for a ¹³C Labeling Experiment

G cluster_prep Experimental Preparation cluster_exp Labeling Experiment cluster_analysis Sample Analysis cluster_data Data Processing A Cell Culture B Prepare 13C-labeled Media A->B C Prepare Unlabeled Control Media A->C D Incubate Cells with 13C-labeled Media B->D E Incubate Cells with Unlabeled Media C->E F Metabolite Extraction D->F E->F G Mass Spectrometry (LC-MS/GC-MS) F->G H Raw Data Acquisition G->H I Natural Abundance Correction H->I J Metabolic Flux Analysis I->J

Caption: Workflow of a typical ¹³C labeling experiment.

Logical Flow for Troubleshooting Low ¹³C Incorporation

G start Low 13C Incorporation Detected q1 Is labeling time sufficient for steady-state? start->q1 sol1 Increase incubation time or perform non-stationary MFA q1->sol1 No q2 Is the 13C tracer appropriate for the target pathway? q1->q2 Yes a1_yes Yes a1_no No end Re-run Experiment sol1->end sol2 Select a more suitable 13C-labeled tracer q2->sol2 No q3 Are cell culture conditions (growth rate, media) optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Optimize cell culture conditions q3->sol3 No q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting low ¹³C label incorporation.

References

addressing low incorporation of D-Allose-13C-1 in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low cellular incorporation of D-Allose-13C-1 in their experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is D-Allose and how does it differ from D-Glucose?

D-Allose is a rare sugar, specifically a C-3 epimer of D-glucose, meaning it differs in the orientation of the hydroxyl group at the third carbon position.[1][2] While it shares the same chemical formula as glucose, this stereochemical difference significantly impacts its biological activity. It is known to have anti-cancer, anti-inflammatory, and anti-oxidative properties.[1][2] D-Allose is noted for being low in calories and non-toxic, making it a subject of interest for therapeutic applications.[2]

Q2: How is D-Allose transported into cells?

The primary mechanism for D-Allose transport into cells is believed to be through glucose transporters (GLUTs), which are also responsible for D-glucose uptake.[3][4] However, the relationship is complex. While it uses these transporters, D-Allose has also been shown to inhibit cancer cell growth by reducing the expression of GLUT1, a key glucose transporter often overexpressed in cancer cells.[3][5][6] This can result in decreased overall glucose uptake and, consequently, may also limit its own sustained uptake.[3][5]

Q3: What is the intracellular fate of this compound?

Once inside the cell, D-Allose can be phosphorylated by cellular kinases to form allose phosphate.[7] This phosphorylation suggests that D-Allose can enter metabolic pathways, although it is not metabolized as readily as glucose. The presence of the 13C label allows researchers to trace the fate of the carbon backbone through various metabolic processes using techniques like mass spectrometry.

Q4: Can D-Allose treatment affect cell health and proliferation?

Yes. D-Allose has demonstrated anti-proliferative effects in several cancer cell lines.[3][5] It can induce G1 cell cycle arrest and upregulate the tumor suppressor gene thioredoxin interacting protein (TXNIP).[3][5][8] This is a critical consideration for experimental design, as high concentrations or prolonged exposure could lead to reduced cell viability or proliferation, which might be misinterpreted as low metabolic incorporation.

Section 2: Troubleshooting Guide for Low this compound Incorporation

Q5: We are observing very low to no incorporation of this compound. What are the primary factors to investigate?

Low incorporation is a common issue stemming from several factors related to the unique properties of D-Allose and general metabolic labeling principles. A systematic approach is required to diagnose the issue.

Below is a troubleshooting workflow to guide your investigation.

G start Low this compound Incorporation Detected check_viability 1. Assess Cell Viability (e.g., Trypan Blue, MTT Assay) start->check_viability viability_ok Viability Normal check_viability->viability_ok optimize_media 2. Optimize Media Conditions viability_ok->optimize_media Proceed viability_low Problem: Cytotoxicity Solution: Lower D-Allose concentration or reduce incubation time. viability_ok->viability_low Viability Reduced media_ok Conditions Optimized optimize_media->media_ok optimize_allose 3. Optimize this compound Concentration & Time media_ok->optimize_allose Proceed media_issue Problem: Competition Solution: Use low-glucose or glucose-free media for labeling period. media_ok->media_issue High Glucose Competition allose_ok Parameters Optimized optimize_allose->allose_ok check_transporters 4. Evaluate Transporter Expression (e.g., qPCR/Western for GLUT1) allose_ok->check_transporters Proceed allose_issue Problem: Suboptimal Uptake Kinetics Solution: Perform dose-response and time-course experiments. allose_ok->allose_issue No Improvement transporter_issue Problem: Low Transporter Levels Solution: Select cell line with higher GLUT expression or consider upregulation strategies. check_transporters->transporter_issue Low Expression Confirmed

Caption: Troubleshooting workflow for low this compound incorporation.

Q6: Could the D-Allose itself be inhibiting its own uptake?

Yes, this is a distinct possibility. D-Allose has been shown to induce the expression of Thioredoxin Interacting Protein (TXNIP), which subsequently downregulates GLUT1 expression.[3][5][8] Since D-Allose likely uses GLUT1 for cellular entry, this creates a negative feedback loop where D-Allose treatment reduces the number of transporters available for its own uptake.[3] This effect is dose-dependent.

The signaling pathway is illustrated below.

G D_Allose This compound (Extracellular) GLUT1 GLUT1 Transporter D_Allose->GLUT1 transport D_Allose_Intra This compound (Intracellular) GLUT1->D_Allose_Intra TXNIP TXNIP Expression D_Allose_Intra->TXNIP induces Metabolism Metabolic Incorporation (Phosphorylation) D_Allose_Intra->Metabolism TXNIP->GLUT1 inhibits expression

Caption: D-Allose induced negative feedback on the GLUT1 transporter.

Q7: How does glucose concentration in the culture media affect labeling?

Glucose in the media will directly compete with this compound for uptake through glucose transporters.[9] Due to the typically much higher concentration and affinity of glucose for these transporters, its presence can significantly reduce the incorporation of the labeled allose.

Solution: For the duration of the labeling experiment, switch to a low-glucose or glucose-free culture medium. Ensure this does not adversely affect cell viability over the experimental timeframe. Optimizing labeling under low-glucose conditions is a common strategy for unnatural sugars.[10]

Summary of Troubleshooting Strategies
ProblemPotential Cause(s)Recommended Solution(s)
No/Low Signal 1. Competition from media glucose. 2. Cytotoxicity from D-Allose. 3. Insufficient incubation time or concentration.1. Use low-glucose or glucose-free media during labeling. 2. Perform a dose-response viability assay (e.g., MTT) to find the optimal, non-toxic concentration. 3. Conduct a time-course (e.g., 2, 6, 12, 24 hrs) and dose-response experiment.
High Variability 1. Inconsistent cell density at seeding. 2. Cells are in different growth phases. 3. Technical variability in sample processing.1. Ensure consistent cell counts for all replicates. 2. Synchronize cells if possible, or consistently seed and harvest at the same confluence (e.g., 70-80%). 3. Standardize all washing, lysis, and extraction steps.
Signal Decreases Over Time 1. Negative feedback via GLUT1 downregulation.[3][5] 2. Depletion of this compound from media. 3. Cell death at later time points.1. Use shorter incubation times or a lower concentration of D-Allose. 2. Replenish media with fresh this compound for long-term studies. 3. Correlate incorporation data with viability data at each time point.
Cell Line Dependent Issues 1. Low intrinsic expression of GLUT1 or other relevant transporters.[4]1. Screen different cell lines for D-Allose uptake. 2. Measure baseline GLUT1 mRNA (qPCR) or protein (Western blot) levels in your cell line.

Section 3: Key Experimental Protocols

Protocol 1: General this compound Metabolic Labeling

This protocol provides a general workflow for labeling cultured cells. Optimization of concentrations and times is crucial.

Materials:

  • Cells of interest

  • Complete culture medium

  • Low-glucose or glucose-free culture medium (e.g., DMEM, no glucose)

  • This compound stock solution (sterile filtered)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Cell scrapers

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates). Grow until they reach 70-80% confluency.

  • Media Conditioning: Gently aspirate the complete culture medium. Wash cells once with warm PBS.

  • Starvation (Optional but Recommended): Add low-glucose or glucose-free medium and incubate for 1-2 hours to deplete intracellular glucose stores and upregulate glucose transporters.

  • Labeling: Remove the starvation medium. Add fresh low-glucose or glucose-free medium containing the desired final concentration of this compound (e.g., start with a range of 1-20 mM). Incubate for the desired time period (e.g., 4-24 hours).

  • Cell Harvest:

    • Place the culture plate on ice.

    • Aspirate the labeling medium.

    • Wash the cells three times with ice-cold PBS to remove any unincorporated extracellular sugar.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Incubate on ice for 15-20 minutes.

  • Lysate Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Downstream Analysis: Collect the supernatant. This lysate is now ready for downstream analysis (e.g., mass spectrometry, NMR) to quantify this compound incorporation.

Protocol 2: Cell Viability Assessment (MTT Assay)

This assay is used to determine the cytotoxic effects of D-Allose and find the optimal concentration for labeling experiments.

Materials:

  • Cells seeded in a 96-well plate

  • D-Allose stock solution

  • Culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of D-Allose (e.g., 0, 1, 5, 10, 25, 50 mM) in fresh culture medium. Include untreated wells as a control. Incubate for the same duration as your planned labeling experiment (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Select the highest D-Allose concentration that does not significantly reduce cell viability for your incorporation experiments.

Section 4: Reference Data

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₅¹³CH₁₂O₆[11]
Molecular Weight ~181.15 g/mol [11]
Appearance White Crystalline Solid[12]
Solubility Water[1]

References

Technical Support Center: D-Allose-13C-1 in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of D-Allose-13C-1 in cell culture applications. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound, troubleshooting advice for common experimental issues, and detailed protocols for its use in metabolic tracing studies.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in standard cell culture media?

A1: D-Allose is a rare sugar known for its high stability. Studies have shown that D-allulose (a C-3 epimer of D-fructose, also known as D-psicose) is highly stable in simulated gastric and intestinal fluids, as well as in human and rat hepatocytes.[1][2][3][4][5] Specifically, one study found that 97.8% of D-allulose remained after 60 minutes in simulated gastric fluid and 101.3% remained after 240 minutes in fasted state simulated intestinal fluid.[1][4] In human and rat hepatocytes, 94.5-96.8% of D-allulose remained after 240 minutes.[1][2][4] While specific long-term stability data for this compound in cell culture media like DMEM at 37°C is not extensively published, the inherent stability of the allose structure suggests it will be stable under typical cell culture conditions. Dextrose solutions, for comparison, are most stable around pH 4.[6] The stability of rare sugars can be influenced by pH, temperature, and heating time.[7]

Q2: Is this compound metabolized by mammalian cells?

A2: D-Allose is generally considered to be poorly metabolized by mammalian cells.[3][8] It is transported into cells via the same carrier-mediated transport system as glucose.[8] However, unlike glucose, it does not appear to be significantly utilized for energy production in the liver.[1][4] This makes it a valuable tool for studying glucose transport and for use as a non-metabolizable control in metabolic studies.

Q3: Can I substitute this compound for 13C-labeled glucose in my experiments?

A3: While both are 13C-labeled monosaccharides, they serve different purposes. 13C-labeled glucose is used to trace the flow of carbon through metabolic pathways like glycolysis and the TCA cycle.[9][10][11][12][13] this compound, due to its limited metabolism, is better suited for studying sugar transport mechanisms or as a negative control to ensure that observed metabolic labeling originates from the intended tracer (e.g., 13C-glucose).

Q4: What are common pitfalls when using this compound in cell culture?

A4: Common issues include:

  • Contamination: As with any cell culture experiment, microbial contamination can alter the composition of the media and affect results.

  • Incorrect concentration: Using a concentration of this compound that is too high may have unexpected off-target effects on cell physiology.

  • Isotopic dilution: The presence of unlabeled allose or other sugars in the basal media or serum can dilute the isotopic enrichment, making it harder to detect the 13C label.

  • Inadequate extraction: Inefficient extraction of metabolites can lead to an underestimation of intracellular this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low detection of intracellular this compound 1. Inefficient cellular uptake. 2. Incomplete metabolite extraction. 3. Insufficient incubation time.1. Confirm the expression and activity of glucose transporters in your cell line. 2. Optimize your metabolite extraction protocol. A common method involves quenching metabolism with cold methanol.[13] 3. Perform a time-course experiment to determine the optimal incubation time for maximal uptake.
Unexpected labeled metabolites detected 1. Contamination of the this compound stock. 2. Non-specific enzymatic reactions at high substrate concentrations. 3. Isomerization of this compound in the media.1. Verify the purity of your this compound stock using techniques like HPLC or mass spectrometry. 2. Perform a dose-response experiment to see if the unexpected labeling is concentration-dependent. 3. Analyze a sample of the cell culture media over time to check for the appearance of other labeled sugars.
Variability between replicate experiments 1. Inconsistent cell seeding density. 2. Variations in incubation time or conditions. 3. Inconsistent sample processing.1. Ensure precise and consistent cell counting and seeding for all replicates. 2. Use a calibrated incubator and be precise with the timing of media changes and sample collection. 3. Standardize all sample handling and extraction steps.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over a typical experimental time course.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Sterile, conical tubes (50 mL)

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system or Mass Spectrometer (MS)

Procedure:

  • Prepare a stock solution of this compound in the cell culture medium at the desired final concentration.

  • Aliquot the solution into sterile 50 mL conical tubes.

  • Place the tubes in a 37°C, 5% CO2 incubator.

  • At designated time points (e.g., 0, 24, 48, 72 hours), remove one tube from the incubator.

  • Immediately analyze a sample of the medium using HPLC or MS to quantify the concentration of this compound.

  • Compare the concentration at each time point to the initial concentration at time 0 to determine the percentage of this compound remaining.

Protocol 2: Metabolic Tracing with this compound as a Negative Control

Objective: To use this compound as a negative control alongside a primary 13C-labeled tracer (e.g., 13C-glucose) to confirm the specificity of metabolic labeling.

Materials:

  • Cells of interest

  • Culture plates/flasks

  • Basal medium deficient in the primary tracer substrate (e.g., glucose-free DMEM)

  • 13C-labeled primary tracer (e.g., U-13C6-glucose)

  • This compound

  • Metabolite extraction solution (e.g., 80% methanol, -80°C)

  • LC-MS or GC-MS system for metabolomic analysis

Procedure:

  • Seed cells in culture plates or flasks and allow them to reach the desired confluency.

  • Prepare three sets of experimental media:

    • Control: Basal medium supplemented with unlabeled primary substrate.

    • Primary Tracer: Basal medium supplemented with the 13C-labeled primary tracer.

    • Negative Control: Basal medium supplemented with this compound at the same concentration as the primary tracer.

  • Remove the existing media from the cells and wash once with PBS.

  • Add the prepared experimental media to the respective plates/flasks.

  • Incubate the cells for a predetermined period to allow for tracer incorporation.

  • After incubation, rapidly aspirate the media and wash the cells with ice-cold PBS.

  • Immediately add ice-cold 80% methanol to quench metabolism and extract metabolites.

  • Scrape the cells and collect the cell lysate/methanol mixture.

  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Analyze the metabolite extracts using LC-MS or GC-MS to determine the isotopic enrichment in key metabolites. Compare the labeling patterns between the three conditions.

Visualizations

Stability_Pathway Potential Fate of this compound in Cell Culture D-Allose-13C-1_in_Media This compound in Cell Culture Media Cellular_Uptake Cellular Uptake (Glucose Transporters) D-Allose-13C-1_in_Media->Cellular_Uptake Transport Media_Degradation Potential Minor Media Degradation (pH, Temperature) D-Allose-13C-1_in_Media->Media_Degradation Intracellular_this compound Intracellular This compound Cellular_Uptake->Intracellular_this compound Minimal_Metabolism Minimal or No Metabolic Conversion Intracellular_this compound->Minimal_Metabolism

Caption: Fate of this compound in cell culture.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments Start Experiment Start Problem Unexpected Results? Start->Problem Check_Purity Verify this compound Purity (HPLC/MS) Problem->Check_Purity Yes Review_Protocol Review Experimental Protocol for Consistency Problem->Review_Protocol No Check_Uptake Confirm Cellular Uptake (Time-course) Check_Purity->Check_Uptake Optimize_Extraction Optimize Metabolite Extraction Protocol Check_Uptake->Optimize_Extraction Check_Contamination Test for Microbial Contamination Optimize_Extraction->Check_Contamination Check_Contamination->Review_Protocol Success Problem Resolved Review_Protocol->Success

Caption: Troubleshooting this compound experiments.

References

purification methods for D-Allose-13C-1 from reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of D-Allose-13C-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of ¹³C-labeled D-Allose from various reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: My final product has low purity, with contamination from other sugars. How can I improve this?

A1: Low purity is a common challenge due to the presence of structurally similar sugars in the reaction mixture. Consider the following troubleshooting steps:

  • Optimize Chromatographic Separation:

    • Column Choice: For high-performance liquid chromatography (HPLC), consider using specialized columns for carbohydrate analysis, such as amino-propyl bonded silica columns or ion-exchange resins.[1][2][3] Reversed-phase chromatography with pentafluorophenyl supports can be effective for protected monosaccharides.[2]

    • Mobile Phase: Systematically vary the mobile phase composition. For reversed-phase HPLC, this could be the ratio of acetonitrile to water. For ion-exchange chromatography, adjusting the concentration of the NaOH eluent can significantly affect the separation of aldoses.[3]

    • Gradient Elution: Employing a gradient elution instead of an isocratic one can improve the resolution of closely eluting compounds.

  • Enzymatic Purification: If the impurities are specific isomers, consider using an enzyme that selectively converts the impurity to another compound that is easier to separate.

  • Recrystallization: If the initial purity is reasonably high, recrystallization can be a powerful final purification step. The choice of solvent is critical and may require some experimentation.

Q2: I am experiencing low recovery of this compound after purification. What are the potential causes and solutions?

A2: Low recovery is especially concerning with expensive isotopically labeled compounds. Here are some potential causes and solutions:

  • Multiple Purification Steps: Each purification step inherently leads to some product loss. Try to streamline your purification workflow to use the minimum number of steps necessary.

  • Column Adsorption: Your compound might be irreversibly adsorbing to the stationary phase of your chromatography column. Ensure the column material is appropriate for your compound and consider passivation of active sites if using silica-based columns.

  • Degradation: D-Allose, like other sugars, can be susceptible to degradation under harsh conditions (e.g., strong acids or bases, high temperatures). Ensure your purification conditions are mild. For instance, when using ion-exchange chromatography with NaOH, use the lowest effective concentration.[3]

  • Incomplete Elution: Ensure that the elution volume during chromatography is sufficient to recover all of your product. Monitor the column effluent with a suitable detector (e.g., refractive index detector for sugars) until the product peak has fully eluted.

Q3: Crystallization of my purified this compound is not working. What can I do?

A3: Crystallization of sugars can be challenging. Here are some tips:

  • High Purity is Key: Crystallization is often inhibited by the presence of impurities. You may need to repeat a purification step to achieve a higher purity before attempting crystallization. A purity of >98% is often required for successful crystallization of sugars.[4]

  • Supersaturation: Achieving the right level of supersaturation is critical. This can be done by slowly evaporating the solvent or by adding an anti-solvent. For D-allulose, a related rare sugar, concentrating the solution to about 80% (w/w) has been used to induce crystallization.[5]

  • Seeding: Introducing a small seed crystal of D-Allose can induce crystallization. If you do not have a seed crystal, you can try to generate one by scratching the inside of the glass vessel with a glass rod below the surface of the solution.

  • Temperature Control: Slowly cooling the saturated solution can promote crystal growth. For some sugars, maintaining a specific temperature in the metastable zone is crucial for growing larger crystals.[4][5]

  • Solvent System: Experiment with different solvent systems. Water, ethanol, or mixtures of the two are commonly used for sugar crystallization.[6]

Q4: How can I remove protein (enzyme) contamination from my enzymatic reaction mixture before further purification?

A4: Removing the enzyme used in the synthesis is a critical first step.

  • Ultrafiltration: Use a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of the enzyme but allows the much smaller this compound to pass through.

  • Precipitation: You can precipitate the protein by adding a solvent like cold ethanol or acetone, or by adjusting the pH to the enzyme's isoelectric point. The precipitated protein can then be removed by centrifugation.

  • Activated Carbon Treatment: Activated carbon can be used to adsorb proteins and other impurities, as well as for decolorization.[1]

Quantitative Data Summary

The yield of D-Allose can vary significantly depending on the enzymatic method used for its synthesis. The following table summarizes reported conversion yields from different enzymatic reactions that could be adapted for the synthesis of this compound.

EnzymeSubstrateConversion Yield (%)Reference
L-Rhamnose IsomeraseD-Allulose~33%[7]
L-Ribose IsomeraseL-Psicose35.0% (to L-Allose)[8]
Glucose IsomeraseD-Allulose30%[9]

Note: These yields are for the unlabeled sugars and may vary for the ¹³C-labeled counterparts. The choice of enzyme and substrate will depend on the synthetic route for this compound.

Experimental Protocols

Protocol 1: Purification by Ion-Exchange Chromatography

This protocol is a general guideline for the purification of this compound from a reaction mixture containing other monosaccharides.

  • Sample Preparation:

    • Following the enzymatic reaction, remove the enzyme by ultrafiltration or precipitation as described in the troubleshooting section.

    • Desalt the reaction mixture using a suitable method like solid-phase extraction with a reversed-phase cartridge.[2]

    • Dissolve the dried, desalted sample in deionized water to a known concentration.

  • Chromatographic System:

    • Column: A strong anion-exchange column suitable for carbohydrate separation.

    • Mobile Phase: A solution of sodium hydroxide (NaOH). The optimal concentration needs to be determined empirically, but a starting point could be in the range of 20-100 mM.[3] Prepare the eluent fresh to minimize carbonate formation.

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Detection: A pulsed amperometric detector (PAD) is ideal for sensitive detection of underivatized carbohydrates. A refractive index (RI) detector can also be used.

  • Purification Procedure:

    • Equilibrate the column with the starting mobile phase concentration until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Elute the sugars using an isocratic or gradient concentration of NaOH. A shallow gradient of NaOH can improve the separation of closely related sugars.

    • Collect fractions corresponding to the this compound peak.

    • Pool the pure fractions and neutralize the NaOH with an appropriate acid (e.g., hydrochloric acid) before proceeding to the next step.

    • Remove the resulting salt by a desalting step.

Protocol 2: Crystallization of this compound

This protocol provides a general procedure for obtaining crystalline this compound.

  • Preparation of a Supersaturated Solution:

    • Start with highly pure (>98%) this compound.

    • Dissolve the purified sugar in a minimal amount of a suitable solvent (e.g., water or a water/ethanol mixture) with gentle heating to ensure complete dissolution.

    • Concentrate the solution under reduced pressure to achieve a high concentration (e.g., 70-85% w/w).[5]

  • Inducing Crystallization:

    • Allow the supersaturated solution to cool slowly to room temperature.

    • If crystals do not form spontaneously, introduce a seed crystal of D-Allose.

    • Alternatively, induce nucleation by scratching the inner surface of the container with a glass rod.

    • Store the solution at a cool temperature (e.g., 4°C) to promote crystal growth.[8]

  • Harvesting and Drying:

    • Once a sufficient amount of crystals has formed, collect them by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

    • Dry the crystals under vacuum to remove residual solvent.

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_purification Primary Purification cluster_final Final Purification & Isolation ReactionMixture Reaction Mixture (this compound, Enzymes, Unreacted Substrates, Byproducts) EnzymeRemoval Enzyme Removal (e.g., Ultrafiltration) ReactionMixture->EnzymeRemoval Desalting Desalting EnzymeRemoval->Desalting Chromatography Ion-Exchange or Reversed-Phase Chromatography Desalting->Chromatography FractionPooling Pooling of Pure Fractions Chromatography->FractionPooling SolventEvaporation Solvent Evaporation FractionPooling->SolventEvaporation Crystallization Crystallization SolventEvaporation->Crystallization FinalProduct Pure this compound Crystals Crystallization->FinalProduct

Caption: A general experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity Issue CheckChromatography Review Chromatography Parameters Start->CheckChromatography AddPurificationStep Add Another Purification Step (e.g., Recrystallization) Start->AddPurificationStep Impurities persist OptimizeMobilePhase Optimize Mobile Phase & Gradient CheckChromatography->OptimizeMobilePhase Sub-optimal separation ChangeColumn Consider Different Column Chemistry CheckChromatography->ChangeColumn Poor peak shape/resolution PurityImproved Purity Improved OptimizeMobilePhase->PurityImproved ChangeColumn->PurityImproved AddPurificationStep->PurityImproved

References

Validation & Comparative

Validating D-Allose-13C-1 Tracer Results: A Comparative Guide to Known Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the results of metabolic tracer studies using D-Allose-13C-1. By comparing its performance characteristics with well-established 13C-labeled tracers, researchers can ensure the accuracy and reliability of their experimental data. This document outlines standard validation protocols, presents key performance indicators in a comparative format, and offers detailed methodologies for robust experimental design.

Data Presentation: Comparative Performance of 13C Tracers

The validation of a novel tracer like this compound relies on comparing its analytical performance to known standards under similar experimental conditions. While direct comparative studies for this compound are not extensively published, this section provides a template for comparison with widely used 13C-labeled glucose and glutamine tracers. The following tables summarize key validation parameters that should be assessed.

Table 1: Analytical Performance Metrics for 13C Tracers

ParameterThis compound[1,2-13C2]glucose (Standard)[U-13C5]glutamine (Standard)
Analytical Technique LC-MS, NMRGC-MS, LC-MS, NMRGC-MS, LC-MS, NMR
Precision (Flux Estimates) Data not availableHigh precision for glycolysis and pentose phosphate pathway fluxes[1]Preferred tracer for precise analysis of the TCA cycle[1][2]
Spectral Accuracy To be determinedHigh spectral accuracy achievable with high-resolution mass spectrometry[3]High spectral accuracy achievable with high-resolution mass spectrometry[3]
Trueness Bias To be determinedCan be minimized with proper validation and blank correction[3]Can be minimized with proper validation and blank correction[3]
Sensitivity To be determinedHigh sensitivity with optimized LC-MS/MS methods[4]High sensitivity with optimized LC-MS/MS methods[4]

Table 2: Published 13C NMR Spectral Data for D-[1-13C]allose

This table presents known 13C NMR chemical shifts for D-[1-13C]allose, which can be used as a standard reference for validating the identity and purity of the tracer.

Tautomeric FormCarbon AtomChemical Shift (ppm)
α-pyranoseC194.3
β-pyranoseC194.9
α-furanoseC197.5
β-furanoseC1102.3

Data sourced from Omicron Biochemicals, Inc.

Experimental Protocols

Robust validation of this compound tracer results requires meticulous experimental design and execution. The following are detailed methodologies for key experiments.

Protocol for 13C Tracer Validation using LC-MS

This protocol outlines a general procedure for metabolic labeling of cultured cells and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

a. Cell Culture and Isotope Labeling:

  • Culture cells to the desired confluence in standard growth medium.

  • For the experiment, replace the standard medium with a custom medium containing this compound at a known concentration. As a control, use a parallel culture with a known standard tracer like [U-13C6]glucose.

  • Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the tracer.

b. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding liquid nitrogen directly to the culture plate.

  • Extract metabolites by adding a cold extraction solvent (e.g., 80:20 methanol:water) to the cells.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

c. LC-MS Analysis:

  • Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Employ a suitable chromatography method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), to separate the metabolites.[3]

  • The mass spectrometer should be operated in a mode that allows for the detection and quantification of the different isotopologues of the metabolites of interest.

d. Data Analysis:

  • Process the raw data to identify and quantify the mass isotopologues of downstream metabolites.

  • Calculate the fractional enrichment of 13C in each metabolite to trace the metabolic fate of this compound.

  • Compare the labeling patterns with those obtained from the known standard tracer to validate the pathway of incorporation.

Protocol for 13C NMR Spectroscopy Analysis

This protocol provides a general workflow for the analysis of 13C-labeled metabolites by Nuclear Magnetic Resonance (NMR) spectroscopy.

a. Sample Preparation:

  • Extract metabolites from cells or tissues as described in the LC-MS protocol.

  • Lyophilize the extracts to dryness and reconstitute in a suitable NMR buffer (e.g., D2O with a known internal standard).

b. NMR Data Acquisition:

  • Acquire 1D and 2D 13C NMR spectra on a high-field NMR spectrometer.[5][6]

  • For enriched samples, direct 13C detection is advantageous for resolving sharp singlets.[7]

  • Indirect detection methods like 1H-[13C] HSQC can also be used for enhanced sensitivity.[7]

c. Data Analysis:

  • Process the NMR spectra using appropriate software.

  • Identify the 13C-labeled metabolites by comparing their chemical shifts to known standards and databases.

  • Quantify the relative abundance of different isotopomers to determine metabolic fluxes.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts for validating this compound tracer results.

Workflow for Validating this compound Tracer Results cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Interpretation Cell Culture Cell Culture Isotope Labeling\n(this compound vs. Standard) Isotope Labeling (this compound vs. Standard) Cell Culture->Isotope Labeling\n(this compound vs. Standard) Metabolite Extraction Metabolite Extraction Isotope Labeling\n(this compound vs. Standard)->Metabolite Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis NMR Analysis NMR Analysis Metabolite Extraction->NMR Analysis Data Processing Data Processing LC-MS Analysis->Data Processing NMR Analysis->Data Processing Isotopologue Distribution Analysis Isotopologue Distribution Analysis Data Processing->Isotopologue Distribution Analysis Comparative Pathway Analysis Comparative Pathway Analysis Isotopologue Distribution Analysis->Comparative Pathway Analysis Validation of Tracer Performance Validation of Tracer Performance Comparative Pathway Analysis->Validation of Tracer Performance Conceptual Diagram of Metabolic Tracer Validation cluster_comparison Comparative Analysis This compound This compound Metabolic Network Metabolic Network This compound->Metabolic Network Known Standard (e.g., 13C-Glucose) Known Standard (e.g., 13C-Glucose) Known Standard (e.g., 13C-Glucose)->Metabolic Network Downstream Metabolites (Labeled) Downstream Metabolites (Labeled) Metabolic Network->Downstream Metabolites (Labeled) Analytical Readout (MS, NMR) Analytical Readout (MS, NMR) Downstream Metabolites (Labeled)->Analytical Readout (MS, NMR) Performance Metrics\n(Precision, Accuracy, Sensitivity) Performance Metrics (Precision, Accuracy, Sensitivity) Analytical Readout (MS, NMR)->Performance Metrics\n(Precision, Accuracy, Sensitivity)

References

A Comparative Metabolic Analysis of D-Allose and D-Glucose

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 5, 2025

This guide provides a detailed comparative analysis of the metabolism of D-glucose, the primary cellular energy source, and D-Allose, a rare sugar with significant therapeutic potential. By examining their distinct metabolic fates, from cellular uptake to downstream signaling effects, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of D-Allose as a unique metabolic modulator.

Introduction: A Tale of Two Sugars

D-glucose is the cornerstone of cellular energy metabolism in most organisms, readily catabolized through glycolysis to produce ATP. In stark contrast, D-Allose, a C-3 epimer of D-glucose, is a rare monosaccharide that is poorly metabolized and possesses a remarkably low caloric value.[1] This metabolic inertia is the foundation of its diverse physiological functions, including anti-proliferative, anti-inflammatory, and anti-hyperglycemic effects.[2] Understanding the metabolic divergence of these two hexoses is critical for exploring the therapeutic applications of D-Allose.

Comparative Metabolism: From Absorption to Glycolysis

The metabolic pathways of D-glucose and D-Allose diverge at the very first intracellular step: phosphorylation by hexokinase. This enzymatic reaction is the gatekeeper to glycolysis, and the differential processing of these two sugars at this stage dictates their subsequent metabolic fates.

Absorption and Cellular Uptake

Both D-glucose and D-Allose are transported into cells, albeit through different primary mechanisms. D-glucose is primarily taken up by the glucose transporter (GLUT) family. D-Allose, on the other hand, has been shown to be absorbed in the small intestine via the sodium-dependent glucose cotransporter 1 (SGLT1).[3]

Phosphorylation: The Decisive Step

The phosphorylation of hexoses by hexokinase is a critical step that traps the sugar inside the cell and commits it to metabolism. D-glucose is an excellent substrate for hexokinase and is efficiently converted to glucose-6-phosphate, the first committed step of glycolysis.

Glycolysis and Energy Production

Following phosphorylation, glucose-6-phosphate is readily isomerized and continues through the glycolytic pathway to generate pyruvate, ATP, and NADH. In contrast, the limited production of D-Allose-6-phosphate severely restricts its entry into glycolysis. Consequently, D-Allose does not serve as an efficient energy source. Instead, its presence can lead to a decrease in intracellular ATP levels, which in turn activates key energy-sensing pathways.[3]

Quantitative Data Comparison

The following table summarizes the key quantitative differences in the metabolism of D-Allose and D-glucose.

ParameterD-GlucoseD-AlloseReferences
Chemical Structure C-3 Hydroxyl group in equatorial positionC-3 Hydroxyl group in axial position (C-3 epimer of D-glucose)[2]
Caloric Value ~4 kcal/gApproximately 0 kcal/g[1]
Primary Intestinal Transporter SGLT1 and GLUT familySGLT1[3]
Hexokinase Substrate Yes (Excellent)Yes (Poor)[4]
Entry into Glycolysis EfficientVery Limited[3]
Effect on Intracellular ATP IncreasesDecreases[3]

Key Experimental Findings and Protocols

Experiment: Assessing the Anti-Proliferative Effects of D-Allose on Cancer Cells

A common experimental approach to evaluate the therapeutic potential of D-Allose is to measure its effect on the proliferation of cancer cells, which are highly dependent on glucose metabolism (the Warburg effect).

Experimental Protocol: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment with D-Allose and D-Glucose:

    • Prepare stock solutions of D-Allose and D-glucose in sterile phosphate-buffered saline (PBS).

    • On the day of treatment, prepare a series of dilutions of D-Allose and D-glucose in culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 25, 50 mM).

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of D-Allose or D-glucose. Include a vehicle control (medium with PBS).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • After the incubation period, add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • After the incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently by pipetting up and down to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated cells).

Experiment: Measuring Hexokinase Activity

To directly compare the phosphorylation of D-glucose and D-Allose, a hexokinase activity assay can be performed using a coupled enzymatic reaction.

Experimental Protocol: Spectrophotometric Hexokinase Activity Assay

This protocol is based on a coupled reaction where the product of the hexokinase reaction, glucose-6-phosphate (or allose-6-phosphate), is used as a substrate for glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂.

    • Substrate Solutions: 100 mM D-glucose and 100 mM D-Allose in assay buffer.

    • ATP Solution: 50 mM ATP in assay buffer.

    • NADP⁺ Solution: 20 mM NADP⁺ in assay buffer.

    • G6PDH Solution: 10 units/mL of glucose-6-phosphate dehydrogenase in assay buffer.

    • Hexokinase: A purified preparation of hexokinase (e.g., from yeast or bovine heart).

  • Assay Procedure:

    • In a 1 mL cuvette, combine the following:

      • 800 µL of Assay Buffer

      • 100 µL of Substrate Solution (either D-glucose or D-Allose)

      • 50 µL of ATP Solution

      • 30 µL of NADP⁺ Solution

      • 10 µL of G6PDH Solution

    • Mix the contents of the cuvette and incubate at 30°C for 5 minutes to allow the temperature to equilibrate.

    • Initiate the reaction by adding 10 µL of the hexokinase solution.

    • Immediately begin recording the absorbance at 340 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH production, which is equivalent to the rate of hexose-6-phosphate formation.

    • Compare the activity of hexokinase with D-glucose and D-Allose as substrates.

Signaling and Biological Effects of D-Allose

The metabolic inefficiency of D-Allose leads to a reduction in intracellular ATP levels, which is a key signal for the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3]

Activation of the AMPK Signaling Pathway

Activated AMPK initiates a cascade of downstream events aimed at restoring cellular energy balance. It promotes catabolic pathways that generate ATP (such as fatty acid oxidation) and inhibits anabolic pathways that consume ATP (such as protein synthesis). In the context of cancer, AMPK activation can lead to the inhibition of cell growth and proliferation.[3]

AMPK_Pathway D_Allose D-Allose Hexokinase Hexokinase (inefficient) D_Allose->Hexokinase A6P D-Allose-6-Phosphate Hexokinase->A6P ATP -> ADP Glycolysis_Inhibition Glycolysis Inhibition A6P->Glycolysis_Inhibition ATP_decrease Decreased ATP/AMP Ratio Glycolysis_Inhibition->ATP_decrease AMPK AMPK ATP_decrease->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibits Experimental_Workflow Cell_Culture 1. Seed Cancer Cells Treatment 2. Treat with D-Allose vs D-Glucose Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Western_Blot 4. Western Blot Analysis Lysis->Western_Blot Analysis 5. Quantify Protein Levels: - p-AMPK - Total AMPK - p-mTOR - Total mTOR Western_Blot->Analysis

References

Safety Operating Guide

Proper Disposal of D-Allose-13C-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of D-Allose-13C-1, a non-radioactive, isotopically labeled sugar.

This compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] The presence of the stable isotope Carbon-13 does not alter the chemical's fundamental, non-hazardous properties. Therefore, its disposal follows the same protocols as for standard D-Allose. However, it is crucial to adhere to local, state, and federal regulations regarding chemical waste.

Immediate Safety and Handling Precautions

While this compound is not considered hazardous, good laboratory practice dictates the use of personal protective equipment (PPE).

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from accidental splashes or dust.
Hand Protection Nitrile or latex gloves.Prevents direct skin contact with the chemical.
Respiratory Protection Not generally required for small quantities. Use a dust mask if creating aerosols.Avoids inhalation of fine particles.
Lab Attire Standard laboratory coat.Protects skin and personal clothing.

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to avoid its release into the environment. Do not empty into drains or dispose of with general office trash.[3]

  • Container Management:

    • Ensure the original container is securely sealed.

    • If the material has been transferred, use a clearly labeled, sealed container for waste. The label should include the chemical name ("this compound") and any institutional tracking numbers.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials such as weighing paper or pipette tips, in a designated chemical waste container.

    • For solutions, use a sealed, leak-proof container. For solid waste, a securely sealed bag or container is appropriate.

  • Consult Local Regulations:

    • Contact your institution's Environmental Health and Safety (EHS) department or the appropriate local waste disposal authority.[3] They will provide specific guidance on the proper disposal stream for non-hazardous chemical waste.

  • Waste Handover:

    • Arrange for the collection of the chemical waste by a licensed waste disposal contractor, as directed by your EHS department.

The following flowchart outlines the decision-making process for the disposal of this compound.

G start Start: this compound for Disposal is_contaminated Is the material or container contaminated with a hazardous substance? start->is_contaminated dispose_as_hazardous Dispose as hazardous waste following institutional protocols. is_contaminated->dispose_as_hazardous Yes collect_waste Collect in a labeled, sealed container. is_contaminated->collect_waste No contact_ehs Contact Environmental Health & Safety (EHS) for guidance. collect_waste->contact_ehs follow_ehs Follow EHS instructions for non-hazardous chemical waste disposal. contact_ehs->follow_ehs end End: Proper Disposal follow_ehs->end

Disposal decision workflow for this compound.

Accidental Release Measures

In the event of a small spill, the following steps should be taken:

  • Containment: Prevent the spill from spreading.

  • Clean-up:

    • For solid spills, carefully sweep or vacuum the material and place it in the designated chemical waste container.

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in the chemical waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Ventilation: Ensure adequate ventilation of the area.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

References

Essential Safety and Logistical Information for Handling D-Allose-13C-1

Author: BenchChem Technical Support Team. Date: November 2025

This document provides procedural guidance for the safe handling, storage, and disposal of D-Allose-13C-1, a stable isotope-labeled monosaccharide. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Safety

D-Allose, the unlabeled parent compound of this compound, is classified as a non-hazardous substance.[1][2] It is a rare sugar that is considered nontoxic.[3][4] this compound is a stable isotope-labeled compound and is not radioactive. Therefore, it does not require special precautions beyond those for handling the unlabeled chemical.[5]

Personal Protective Equipment (PPE)

When handling this compound in a solid or dissolved state, the following standard laboratory personal protective equipment should be worn to minimize exposure and ensure safety:

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against airborne particles and splashes.[6][7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn to prevent skin contact.[8] Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat should be worn to protect street clothing and skin from potential contamination.[9]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Operational Plan: Step-by-Step Handling Procedures
  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Verify that the label correctly identifies the compound as this compound.

  • Storage:

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

    • Recommended storage temperature is between 0 to 8 °C.[10]

  • Handling and Weighing:

    • Handle the solid compound in a well-ventilated area or a chemical fume hood to minimize the inhalation of fine powder.

    • Use a spatula or other appropriate tool to transfer the powder. Avoid generating dust.

    • Clean any spills promptly by sweeping or vacuuming the material into a suitable disposal container.[11]

  • Solution Preparation:

    • When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

    • D-Allose is soluble in water.[3]

Disposal Plan

As a non-hazardous compound, this compound waste can be disposed of as standard chemical waste.[]

  • Solid Waste: Collect excess solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, labeled waste container.

  • Liquid Waste: Aqueous solutions of this compound can be disposed of down the drain with copious amounts of water, in accordance with local and institutional regulations.

  • Compliance: Always follow your institution's specific guidelines and local regulations for chemical waste disposal.[11]

Quantitative Data

The following table summarizes the key quantitative data for D-Allose.

PropertyValue
Chemical Formula C₆H₁₂O₆
Molecular Weight 180.16 g/mol [1][3]
Appearance White Crystalline Solid[3][10]
Melting Point 128-130 °C[10]
Solubility Soluble in water[3]
Storage Temperature 0 to 8 °C[10]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disposal Waste Management receiving 1. Receiving & Inspection storage 2. Storage (0-8 °C) receiving->storage ppe 3. Don Personal Protective Equipment storage->ppe weighing 4. Weighing in Ventilated Area ppe->weighing dissolving 5. Solution Preparation weighing->dissolving experiment 6. Experimental Use dissolving->experiment decontamination 7. Decontaminate Work Area experiment->decontamination disposal 8. Dispose Waste per Local Regulations decontamination->disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.